beta-Glc-TEG-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O9 |
|---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |
InChI Key |
IXCVCNLRVJBMIS-HNBOJAAESA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |
Canonical SMILES |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to beta-Glc-TEG-Alkyne: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-Glc-TEG-Alkyne is a versatile chemical probe that has gained significant traction in the fields of chemical biology and drug development. Its unique structure, featuring a glucose moiety, a tetraethylene glycol (TEG) linker, and a terminal alkyne group, makes it an invaluable tool for the study of biological systems. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on its use in "click chemistry" for the investigation of glycosylation, a critical post-translational modification involved in a myriad of cellular processes.
Structure and Physicochemical Properties
This compound, systematically named 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl β-D-glucopyranoside, is a synthetic molecule designed for bioorthogonal labeling. The glucose component facilitates its entry into cellular metabolic pathways, the hydrophilic TEG linker enhances its solubility and reduces steric hindrance, and the terminal alkyne serves as a reactive handle for covalent modification.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
While a comprehensive experimental characterization of all physicochemical properties is not publicly available, the following table summarizes key known data and general properties inferred from its structure and the properties of similar molecules.
| Property | Value / Description | Source |
| CAS Number | 1072903-76-4 | [1] |
| Molecular Formula | C₁₅H₂₆O₉ | [1] |
| Molecular Weight | 350.36 g/mol | [1] |
| Appearance | White to off-white solid | General supplier information |
| Solubility | Soluble in water and other polar organic solvents. Insoluble in nonpolar organic solvents. | Inferred from structure |
| Stability | Shipped at room temperature. For long-term storage, refer to the Certificate of Analysis. | [1] |
| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@@H]1O | [1] |
Core Application: Metabolic Labeling and Click Chemistry
The primary application of this compound is in metabolic labeling experiments coupled with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This powerful technique allows for the visualization and identification of glycans and glycoproteins within complex biological samples.
Principle of Metabolic Labeling with this compound
Cells are incubated with this compound, which is taken up and processed by the cellular machinery responsible for glycosylation. The alkyne-modified glucose analog is incorporated into nascent glycans, effectively tagging them with a bioorthogonal alkyne handle. This handle is chemically inert within the cellular environment but can be specifically reacted with an azide-containing probe in a subsequent step.
The "Click" Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Following metabolic incorporation, the alkyne-tagged biomolecules can be detected by reacting them with a molecule containing an azide group. This reaction, catalyzed by copper(I), forms a stable triazole linkage. The azide-containing probe can be a fluorophore for imaging, a biotin tag for affinity purification and enrichment, or any other reporter molecule.
Application in Studying O-GlcNAcylation Signaling
A key area of research where this compound is particularly valuable is the study of O-GlcNAcylation. This dynamic post-translational modification, the addition of a single N-acetylglucosamine (GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins, is a critical signaling mechanism analogous to phosphorylation. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.
Metabolic labeling with alkyne-modified glucose analogs allows researchers to tag and subsequently identify O-GlcNAcylated proteins, providing insights into the dynamics and targets of this vital signaling pathway.
Caption: Workflow for studying O-GlcNAcylation using this compound.
Experimental Protocols
The following is a generalized protocol for the metabolic labeling of cultured cells with this compound and subsequent detection of O-GlcNAcylated proteins via CuAAC. This protocol is a composite based on established methods and should be optimized for specific cell lines and experimental goals.
Materials
-
Cells: Adherent or suspension cells of interest.
-
Culture Medium: Appropriate for the cell line.
-
This compound: Stock solution in sterile water or DMSO.
-
Lysis Buffer: e.g., RIPA buffer with protease inhibitors.
-
Click Chemistry Reagents:
-
Azide-probe (e.g., azide-biotin, azide-fluorophore).
-
Copper(II) sulfate (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA).
-
Reducing agent (e.g., sodium ascorbate, TCEP).
-
-
Detection Reagents:
-
For biotin probe: Streptavidin-HRP and chemiluminescence substrate for Western blotting.
-
For fluorescent probe: Appropriate imaging system.
-
Metabolic Labeling Procedure
-
Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Incubation with Probe: Add this compound to the culture medium to a final concentration of 25-100 µM. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically.
-
Cell Harvesting:
-
For adherent cells, wash with PBS, then detach using a cell scraper or trypsin.
-
For suspension cells, pellet by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in lysis buffer, incubate on ice, and clarify the lysate by centrifugation. The supernatant contains the alkyne-tagged proteins.
CuAAC "Click" Reaction
-
Prepare Reagent Stocks:
-
Azide-probe: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg in 50 µL).
-
Azide-probe (to a final concentration of 100-200 µM).
-
Premixed CuSO₄ and ligand (to a final concentration of 1 mM CuSO₄ and 5 mM ligand).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Sample Preparation for Analysis: The "clicked" lysate is now ready for downstream analysis such as SDS-PAGE and Western blotting, or affinity purification if a biotin probe was used.
Caption: Experimental workflow for the detection of O-GlcNAcylated proteins.
Conclusion
This compound is a powerful and versatile tool for the study of glycosylation in biological systems. Its application in metabolic labeling, combined with the specificity and efficiency of click chemistry, provides researchers with a robust method to investigate the roles of glycans in health and disease. The ability to probe complex signaling pathways such as O-GlcNAcylation makes it an indispensable reagent in modern chemical biology and drug discovery. As our understanding of the glycome continues to expand, the utility of chemical probes like this compound will undoubtedly continue to grow.
References
An In-depth Technical Guide to beta-Glc-TEG-Alkyne (CAS: 1072903-76-4) for Researchers and Drug Development Professionals
Introduction
beta-Glc-TEG-Alkyne is a valuable chemical probe used in the field of glycobiology and chemical biology for the study of protein glycosylation, a crucial post-translational modification involved in a myriad of cellular processes. This technical guide provides comprehensive information on its properties, applications, and detailed experimental protocols for its use in metabolic labeling, proteomics, and bioimaging.
Core Compound Specifications
beta-D-Glucopyranosyl-triethyleneglycol-alkyne, commonly abbreviated as this compound, is a glucose analog modified with a triethylene glycol (TEG) linker and a terminal alkyne group. This design allows for its metabolic incorporation into glycoproteins and subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction, often referred to as "click chemistry".
| Property | Value | Reference |
| CAS Number | 1072903-76-4 | [1][2][3][4] |
| Molecular Formula | C15H26O9 | [2] |
| Molecular Weight | 350.36 g/mol | |
| Appearance | White powder | |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C | |
| Shipping | Ambient temperature |
Applications in Research and Drug Development
The primary application of this compound lies in its ability to act as a metabolic label for studying dynamic glycosylation events within cells. Once introduced to cells, it is processed by the cellular machinery and incorporated into various glycoconjugates. The terminal alkyne handle then serves as a point of attachment for reporter molecules, such as fluorophores or biotin, enabling a range of downstream analyses.
Key applications include:
-
Metabolic Labeling of Glycoproteins: This technique allows for the tracking and identification of newly synthesized glycoproteins within a cell or organism.
-
Proteomic Analysis of O-GlcNAcylated Proteins: O-GlcNAcylation is a dynamic and abundant intracellular form of glycosylation. This compound can be used to enrich and identify O-GlcNAc-modified proteins, providing insights into their roles in cellular signaling.
-
Glycan Imaging: Visualization of glycans in their native cellular context is crucial for understanding their spatial and temporal dynamics. By clicking a fluorescent probe to the alkyne handle, researchers can image the localization of glycoconjugates.
-
Drug Discovery: Understanding the role of glycosylation in disease states, such as cancer and neurodegenerative disorders, can open new avenues for therapeutic intervention. This compound can be a tool in screening for drugs that modulate glycosylation pathways.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 25 to 100 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time may need to be determined empirically for each cell line and experimental goal.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications such as click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin with an azide group) to the alkyne-labeled glycoproteins in the cell lysate.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Azide-reporter: Prepare a 10 mM stock solution in DMSO.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Metabolically labeled cell lysate (containing 50-100 µg of protein)
-
Reaction buffer to a final volume of 100 µL
-
Azide-reporter (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 5 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.
-
Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin tag was used.
Mandatory Visualizations
Signaling Pathway: O-GlcNAc Cycling and its Interplay with Phosphorylation
The O-GlcNAc modification is a dynamic process regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. This cycling can compete with phosphorylation for the same or nearby serine/threonine residues on proteins, thereby influencing a multitude of signaling pathways.
Caption: O-GlcNAc cycling and its crosstalk with protein phosphorylation.
Experimental Workflow: Proteomic Identification of Glycoproteins
This workflow outlines the key steps for identifying glycoproteins from a cell lysate that have been metabolically labeled with this compound.
References
An In-Depth Technical Guide to β-Glc-TEG-Alkyne: Properties and Applications in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of β-Glc-TEG-Alkyne, a key reagent in the field of glycobiology and chemical biology. This document details its molecular characteristics, provides a generalized experimental protocol for its use in metabolic labeling and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and illustrates the experimental workflow.
Core Properties of β-Glc-TEG-Alkyne
β-Glc-TEG-Alkyne is a glucose analog modified with a triethylene glycol (TEG) linker and a terminal alkyne group. This design allows for its metabolic incorporation into cellular glycans, introducing a bioorthogonal alkyne handle that can be specifically targeted for visualization and proteomic studies.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 350.36 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₆O₉ | [1][2] |
| Common Synonyms | β-D-Glc-PEG3-Alkyne, Propargyl-PEG3 β-D-Glucopyranoside | [2] |
| Primary Application | Click Chemistry Reagent |
Experimental Protocols
The primary application of β-Glc-TEG-Alkyne is in metabolic labeling experiments to study glycosylation. The overall process involves two main stages: the incorporation of the alkyne-tagged sugar into cellular glycans and the subsequent detection via a click chemistry reaction with an azide-functionalized reporter molecule.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cellular glycans with β-Glc-TEG-Alkyne. Optimization of concentration and incubation time is recommended for each cell line and experimental goal.
Materials:
-
β-Glc-TEG-Alkyne
-
Appropriate cell culture medium (glucose-free or low-glucose medium may enhance incorporation)
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight in their standard growth medium.
-
Preparation of Labeling Medium: Prepare a stock solution of β-Glc-TEG-Alkyne in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution into the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).
-
Metabolic Incorporation: Remove the standard growth medium from the cells and wash once with warm PBS. Replace it with the prepared labeling medium containing β-Glc-TEG-Alkyne.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the alkyne-tagged glucose into cellular glycans.
-
Harvesting: After incubation, the cells can be washed with PBS and then processed for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection
Following metabolic labeling, the incorporated alkyne groups are detected by "clicking" them to an azide-containing reporter molecule, such as a fluorescent dye (e.g., Azide-Fluor 488) for imaging or biotin-azide for enrichment and mass spectrometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., biotin-azide, fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
Procedure for Labeling in Cell Lysates:
-
Cell Lysis: Lyse the metabolically labeled cells using a suitable lysis buffer that does not contain reducing agents like DTT or β-mercaptoethanol, which can interfere with the click reaction.
-
Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail. The final concentrations of reagents may need optimization, but a general starting point is:
-
Azide reporter: 25-100 µM
-
CuSO₄: 100-200 µM
-
THPTA ligand: 500-1000 µM (typically a 5:1 ratio with CuSO₄)
-
Sodium ascorbate: 2.5-5 mM
-
-
Initiate the Reaction: Add the click reaction cocktail to the cell lysate. The reaction is typically initiated by the addition of the sodium ascorbate.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if a fluorescent reporter is used.
-
Downstream Processing: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin reporter was used.
Visualizations
The following diagrams illustrate the key processes involved in the use of β-Glc-TEG-Alkyne.
Caption: Experimental workflow for metabolic labeling and detection using β-Glc-TEG-Alkyne.
Caption: Simplified pathway of β-Glc-TEG-Alkyne incorporation and subsequent click reaction.
References
The Principle of Action of beta-Glc-TEG-Alkyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Metabolic Glycan Labeling and Bioorthogonal Chemistry
Beta-Glc-TEG-Alkyne is a chemical reporter utilized in the field of chemical biology for the study of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a crucial post-translational modification of intracellular proteins. The core principle of its action relies on a two-step process: metabolic labeling followed by bioorthogonal click chemistry.[1]
1. Metabolic Incorporation: The this compound molecule is an analogue of N-acetylglucosamine (GlcNAc) that has been chemically modified to include a terminal alkyne group via a triethylene glycol (TEG) linker. When introduced to living cells, this sugar analogue is taken up and processed by the cell's metabolic machinery, specifically the hexosamine biosynthetic pathway.[1][2] It is ultimately converted into a UDP-GlcNAc analogue. The O-GlcNAc transferase (OGT) enzyme, which is responsible for adding O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, recognizes this modified sugar and incorporates it into proteins.[1][3]
2. Bioorthogonal "Click" Reaction: The alkyne group serves as a bioorthogonal handle. This means it is chemically inert within the biological system but can be specifically reacted with a complementary azide-functionalized molecule in a highly efficient and selective manner. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis. Alkyne-containing reporters are often preferred as they can result in less background labeling compared to azide-containing reporters.
The TEG linker in this compound enhances the water solubility and bioavailability of the molecule, facilitating its uptake and incorporation by cells.
Signaling Pathway and Experimental Workflow
The use of this compound allows for the specific labeling and subsequent analysis of proteins that are O-GlcNAcylated, providing a powerful tool to investigate the role of this modification in various signaling pathways.
Caption: Metabolic pathway and detection of O-GlcNAcylated proteins using this compound.
The general experimental workflow for utilizing this compound is as follows:
Caption: A generalized experimental workflow for identifying O-GlcNAcylated proteins.
Data Presentation: Quantitative Proteomics
Following affinity purification of biotin-labeled proteins, mass spectrometry can be employed for identification and quantification. This allows for a comparison of O-GlcNAcylation levels under different cellular conditions.
Table 1: Representative Quantitative Proteomics Data of O-GlcNAcylated Proteins
| Protein ID | Gene Name | Function | Fold Change (Treatment vs. Control) | p-value |
| P12345 | OGT | O-GlcNAc Transferase | 1.2 | 0.045 |
| Q67890 | NUP62 | Nuclear Pore Complex Protein | 2.5 | 0.001 |
| A1B2C3 | HCFC1 | Host Cell Factor C1 | 1.8 | 0.012 |
| D4E5F6 | CREB1 | Cyclic AMP-responsive element-binding protein 1 | -1.5 | 0.023 |
| G7H8I9 | SYN1 | Synapsin-1 | -2.1 | 0.005 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental system.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Add the alkyne-sugar to the cell culture medium to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions to allow for metabolic incorporation of the alkyne-tagged sugar.
Protocol 2: Cell Lysis and Protein Quantification
-
Harvesting: Wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling proteins in cell lysate.
-
Prepare Reagents:
-
Azide-probe stock solution (e.g., 10 mM Azide-Fluorophore or Azide-Biotin in DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (50-100 µg of protein).
-
PBS to a final volume of 90 µL.
-
Azide-probe to a final concentration of 100 µM.
-
Premixed CuSO4:THPTA (1:5 molar ratio) to a final copper concentration of 1 mM.
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis such as in-gel fluorescence imaging or affinity purification.
Note on In-Cell Click Chemistry: For labeling of intact cells, specialized protocols and reagents that minimize cytotoxicity, such as copper-free click chemistry or the use of copper-chelating ligands like THPTA, are required.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to β-Glc-TEG-Alkyne for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glc-TEG-Alkyne, systematically named 1-O-(2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl)-β-D-glucopyranoside, is a bifunctional molecule that has emerged as a valuable tool in the field of bioconjugation and chemical biology. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utilization in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structure, featuring a hydrophilic glucose moiety and a reactive terminal alkyne group connected by a triethylene glycol (TEG) linker, makes it particularly well-suited for the modification of biological systems. The glucose unit can enhance aqueous solubility and biocompatibility, while the alkyne serves as a versatile handle for conjugation to azide-modified molecules, including proteins, nucleic acids, and surfaces.
Physicochemical Properties
The key physicochemical properties of β-Glc-TEG-Alkyne are summarized in the table below. These properties are essential for designing and executing click chemistry reactions and for understanding the behavior of the molecule in biological and chemical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O₉ | [1][2] |
| Molecular Weight | 350.36 g/mol | [1][2] |
| CAS Number | 1072903-76-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Characterization
A plausible synthetic route would be the reaction of a suitably protected glucose donor, such as acetobromo-α-D-glucose, with 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol under appropriate glycosylation conditions (e.g., using a promoter like silver triflate or mercury(II) cyanide). This would be followed by deacetylation under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final product.
Characterization of the synthesized β-Glc-TEG-Alkyne would be crucial to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the glucose, TEG, and alkyne protons and carbons and to verify the β-anomeric configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
β-Glc-TEG-Alkyne is primarily used as a substrate in CuAAC reactions. This reaction forms a stable triazole linkage between the alkyne group of β-Glc-TEG-Alkyne and an azide-functionalized molecule. The reaction is highly efficient, specific, and biocompatible under the right conditions.
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
β-Glc-TEG-Alkyne
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and β-Glc-TEG-Alkyne in the desired molar ratio in the reaction buffer.
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu(I) to ligand is often used.
-
Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecule.
Protocol for Labeling Live Cells
This protocol is adapted from established methods for cell surface labeling using click chemistry.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
β-Glc-TEG-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell culture medium or a suitable buffer (e.g., PBS with 1% fetal bovine serum)
Procedure:
-
Culture cells and induce the incorporation of azide groups onto the cell surface glycans through metabolic labeling.
-
Wash the cells gently with buffer to remove any unreacted azide-containing sugars.
-
Prepare the click reaction cocktail. For a final volume of 500 µL, a typical cocktail might contain:
-
50 µM CuSO₄
-
250 µM THPTA
-
2.5 mM sodium ascorbate
-
25 µM β-Glc-TEG-Alkyne (or as optimized)
-
-
Incubate the cells with the click reaction cocktail for 5-30 minutes at room temperature or 4°C to minimize endocytosis.
-
Wash the cells three times with buffer to remove the reaction components.
-
The cells are now labeled and can be processed for downstream applications, such as fluorescence microscopy (if a fluorescent azide was used) or flow cytometry.
Applications in Research and Drug Development
The unique properties of β-Glc-TEG-Alkyne make it a versatile tool in various research and development areas.
Carbohydrate Microarrays
β-Glc-TEG-Alkyne has been successfully used to create carbohydrate microarrays through microcontact printing. In this application, an azide-functionalized self-assembled monolayer (SAM) on a surface is "stamped" with a solution of the alkyne-tagged carbohydrate. The click reaction immobilizes the carbohydrate onto the surface in a defined pattern. These microarrays are valuable for high-throughput screening of carbohydrate-protein interactions, which are crucial in many biological processes, including cell recognition, signaling, and pathogen binding.
Cell Surface Engineering and Imaging
By combining metabolic labeling with click chemistry, β-Glc-TEG-Alkyne can be used to modify and visualize cell surface glycans. Cells are first treated with an azide-modified monosaccharide, which is incorporated into their cell surface glycoproteins. Subsequent reaction with β-Glc-TEG-Alkyne, which can be further derivatized with a reporter molecule like a fluorophore, allows for the specific labeling and imaging of these glycans. This is a powerful technique for studying glycan trafficking, distribution, and their roles in cell-cell interactions.
Targeted Drug Delivery
The glucose moiety of β-Glc-TEG-Alkyne can be exploited for targeted drug delivery, particularly to cancer cells that overexpress glucose transporters (GLUTs). A therapeutic agent can be conjugated to an azide-modified carrier, which is then clicked to β-Glc-TEG-Alkyne. The resulting conjugate may exhibit enhanced uptake by cancer cells through GLUT-mediated endocytosis, potentially increasing the therapeutic efficacy and reducing off-target toxicity.
Conclusion
β-Glc-TEG-Alkyne is a powerful and versatile reagent for click chemistry-mediated bioconjugation. Its unique combination of a hydrophilic glucose unit, a flexible TEG linker, and a reactive alkyne handle makes it an invaluable tool for researchers in chemical biology, drug discovery, and materials science. The applications highlighted in this guide, from creating sophisticated carbohydrate microarrays to enabling targeted drug delivery and cell surface engineering, underscore the significant potential of this molecule to advance our understanding of complex biological systems and to contribute to the development of novel therapeutics and diagnostics. As the field of click chemistry continues to expand, the utility of well-designed building blocks like β-Glc-TEG-Alkyne will undoubtedly grow, opening up new avenues for scientific exploration.
References
The Role of β-Glc-TEG-Alkyne in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology, post-translational modifications (PTMs) of proteins play a pivotal role in regulating a vast array of biological processes. Among these, glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is one of the most abundant and complex. O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread monosaccharide modification found on thousands of nuclear, cytoplasmic, and mitochondrial proteins. Its dynamic nature, akin to phosphorylation, implicates it in the regulation of numerous cellular signaling pathways, including those involved in nutrient sensing, stress responses, and cell cycle control.[1][2][3][4][5] The dysregulation of O-GlcNAcylation has been linked to a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
To unravel the complexities of O-GlcNAcylation and its role in health and disease, researchers require sophisticated tools that enable the detection, visualization, and functional characterization of O-GlcNAc-modified proteins. β-Glc-TEG-Alkyne (beta-1-O-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)-D-glucopyranose) has emerged as a powerful chemical biology probe for the study of glycosylation. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of β-Glc-TEG-Alkyne in biochemical research.
Core Principle: Metabolic Glycan Labeling and Click Chemistry
The utility of β-Glc-TEG-Alkyne is rooted in a two-step strategy: metabolic glycan labeling followed by bioorthogonal click chemistry.
-
Metabolic Labeling: β-Glc-TEG-Alkyne is a synthetic monosaccharide analog of N-acetylglucosamine (GlcNAc) that has been modified with a terminal alkyne group via a triethylene glycol (TEG) linker. When introduced to cells in culture, this alkyne-tagged sugar is taken up and processed by the cell's metabolic machinery, specifically the hexosamine biosynthetic pathway (HBP), which leads to the formation of UDP-GlcNAc-Alkyne. This modified sugar donor is then utilized by O-GlcNAc transferase (OGT) to install the alkyne-tagged GlcNAc onto target proteins at serine and threonine residues.
-
Click Chemistry: The alkyne handle incorporated into the glycans serves as a bioorthogonal reactive group. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it does not interfere with normal cellular processes. The alkyne can be specifically and efficiently reacted with an azide-functionalized reporter molecule (e.g., a fluorophore, biotin, or an affinity tag) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction, often referred to as "click chemistry," forms a stable triazole linkage, covalently attaching the reporter to the modified glycan.
This two-step approach allows for the sensitive and specific detection and analysis of newly synthesized O-GlcNAc-modified proteins.
Data Presentation
While precise quantitative data for β-Glc-TEG-Alkyne is not extensively documented in the literature, the following tables provide representative data and comparisons for the metabolic labeling and click chemistry approach with similar alkyne-modified sugars.
Table 1: Comparison of Bioorthogonal Reactions for Glycan Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (107-108 fold acceleration over uncatalyzed reaction) | Fast, but generally slower than CuAAC |
| Biocompatibility | Requires copper, which can be toxic to cells at high concentrations. Use of ligands like THPTA can mitigate toxicity. | Copper-free, generally considered more biocompatible for live-cell imaging. |
| Reagents | Terminal alkyne and azide | Strained cyclooctyne and azide |
| Protein Identification | Higher number of identified O-GlcNAc proteins in proteomic studies | Lower number of identified O-GlcNAc proteins in some comparative studies |
| Background Labeling | Generally low | Can exhibit higher background due to reactivity of strained alkynes with thiols |
Table 2: Representative Yields of Oligonucleotide Bioconjugation via CuAAC
| Oligonucleotide Modification | Reporter Molecule | Reaction Time | Yield | Reference |
| Internal Alkyne (16mer) | Eterneon-(480/635)-Azide | 3 h @ 37°C | ~100% | |
| Internal Alkyne (16mer) | Fluorescein-Azide | 3 h @ 37°C | ~100% | |
| 5 Internal Alkynes (22mer) | Biotin-Azide | 4 h @ 37°C | ~100% | |
| 5 Internal Alkynes (22mer) | PEG-Azide | 4 h @ 37°C | 86% | |
| Note: This data is for oligonucleotide conjugation but is representative of the high efficiency of the CuAAC reaction. |
Experimental Protocols
The following are detailed methodologies for key experiments involving β-Glc-TEG-Alkyne.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of β-Glc-TEG-Alkyne Stock Solution: Prepare a stock solution of β-Glc-TEG-Alkyne in a sterile solvent such as DMSO or water at a concentration of 10-50 mM.
-
Metabolic Labeling: Add the β-Glc-TEG-Alkyne stock solution to the cell culture medium to achieve a final concentration typically in the range of 25-100 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the alkyne-tagged sugar into cellular glycans.
-
Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated sugar.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100), protease inhibitors, and phosphatase inhibitors in PBS.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Reagent Preparation:
-
Azide-Reporter Stock: Prepare a 1-10 mM stock solution of the azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide) in DMSO or water.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20-50 mM stock solution in water.
-
Copper(I)-Stabilizing Ligand Stock: Prepare a 50-100 mM stock solution of a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
Reducing Agent Stock: Freshly prepare a 100-300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Cell lysate (containing 50-100 µg of protein)
-
PBS to adjust the final volume
-
Azide-reporter stock solution (to a final concentration of 25-100 µM)
-
THPTA stock solution (to a final concentration of 1-2 mM)
-
CuSO₄ stock solution (to a final concentration of 0.5-1 mM)
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction (to a final concentration of 2-5 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Downstream Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, Western blotting, or enrichment for mass spectrometry-based proteomics.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by O-GlcNAcylation and the experimental workflows for studying them using β-Glc-TEG-Alkyne.
Conclusion
β-Glc-TEG-Alkyne is a versatile and powerful tool for the investigation of protein O-GlcNAcylation. The combination of metabolic labeling and click chemistry provides a robust platform for the detection, visualization, and proteomic analysis of O-GlcNAc-modified proteins. This technical guide has provided an overview of the core principles, detailed experimental protocols, and illustrative workflows to aid researchers in the application of this valuable chemical probe. The continued use of β-Glc-TEG-Alkyne and related chemical biology tools will undoubtedly lead to a deeper understanding of the roles of O-GlcNAcylation in cellular signaling and human disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical tools to explore nutrient-driven O-GlcNAc cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in chemical probing of protein O -GlcNAc glycosylation: structural role and molecular mechanisms - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01275K [pubs.rsc.org]
An In-Depth Technical Guide to Alkyne-Modified Glucose Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-modified glucose analogs are powerful chemical tools for the study of glucose metabolism and glycosylation. These synthetic molecules, which feature a terminal alkyne group, are readily taken up by cells and incorporated into various metabolic pathways, including glycolysis and glycan biosynthesis. The alkyne moiety serves as a bioorthogonal handle, allowing for the selective detection and analysis of glucose- and glycan-derived biomolecules through a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2] This technical guide provides a comprehensive overview of the synthesis, application, and analysis of alkyne-modified glucose analogs, tailored for researchers in academia and the pharmaceutical industry.
Core Concepts: Metabolic Labeling and Click Chemistry
The utility of alkyne-modified glucose analogs lies in a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells are incubated with a peracetylated form of the alkyne-modified glucose analog. The acetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, trapping the analog and making it available for metabolic processing.[3] The cell's own enzymatic machinery then incorporates the alkyne-tagged glucose into various biomolecules, such as glycoproteins.[4]
-
Click Chemistry: After metabolic labeling, the alkyne-tagged biomolecules can be detected by reacting them with an azide-functionalized reporter molecule, such as a fluorophore or a biotin affinity tag. This reaction, catalyzed by copper(I), is highly specific and proceeds with high efficiency in a biological environment.[5]
Synthesis of Alkyne-Modified Glucose Analogs
Several alkyne-modified glucose analogs have been synthesized and utilized in research. A common example is the synthesis of a 2-alkynyl-2-deoxy-D-glucose derivative. While a complete, unified protocol is not available in a single source, a representative synthesis can be compiled from established chemical methods. The synthesis of 2-deoxy-D-glucose from D-glucal is a well-established process that can be adapted for the introduction of an alkyne group.
Quantitative Data on Synthesis and Labeling
The efficiency of synthesis and metabolic labeling can vary depending on the specific analog and cell type. The following table summarizes representative data compiled from various sources.
| Parameter | Value | Reference(s) |
| Synthesis Yield | ||
| Methyl 2-deoxy-α/β-D-glucopyranoside from D-glucal | 70% | |
| 1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranoside | 86% | |
| Metabolic Labeling Efficiency | ||
| Relative fluorescence of Jurkat cells labeled with alkynyl fucose vs. control | >10-fold increase | |
| Product yield of CuAAC on membrane proteins in live cells after 10 min | >18% | |
| Product yield of CuAAC on cytosolic proteins in live cells after 10 min | ~0.8% (up to ~14% with biothiol reduction) | |
| CuAAC Reaction Kinetics | ||
| Time for CuAAC labeling of cells with 50 µM Cu(I) catalyst | 15 min at 4°C |
Experimental Protocols
Protocol 1: Synthesis of a Generic Peracetylated Alkyne-Modified Glucose Analog (Illustrative)
This protocol provides a generalized procedure for the synthesis of a peracetylated alkyne-modified glucose analog, such as 1,3,4,6-tetra-O-acetyl-2-alkynyl-2-deoxy-D-glucose.
Materials:
-
D-Glucal
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Ethyl acetate
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas
-
Acetic anhydride
-
Pyridine
-
Alkynylating agent (e.g., propargylamine)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of Methyl 2-deoxy-α/β-D-glucopyranoside: a. Dissolve D-glucal in methanol at 10°C. b. Slowly add N-bromosuccinimide and stir at room temperature for 5 hours. c. Evaporate the solvent and reflux the residue in ethyl acetate. d. Filter and concentrate the filtrate to obtain a syrup. e. Dissolve the syrup in methanol, add 5% Pd/C, and hydrogenate at 150 psi for 5 hours. f. Filter the catalyst and evaporate the solvent to yield methyl 2-deoxy-α/β-D-glucopyranoside.
-
Acetylation: a. Dissolve the product from step 1 in a mixture of acetic anhydride and pyridine. b. Stir at room temperature overnight. c. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with acid, base, and brine, then dry and concentrate to yield the peracetylated product.
-
Introduction of the Alkyne Group (Illustrative): This step is highly dependent on the desired position of the alkyne and requires specific chemical strategies. A possible approach for introducing an alkyne at the 2-position could involve the conversion of the 2-hydroxyl group to a leaving group followed by nucleophilic substitution with an alkynyl nucleophile. This is a complex, multi-step process that requires careful optimization.
-
Purification and Characterization: a. Purify the final product by silica gel column chromatography. b. Characterize the structure and purity of the alkyne-modified glucose analog using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Metabolic Labeling of Cultured Cells
Materials:
-
Peracetylated alkyne-modified glucose analog (e.g., Ac4GlcNAlk)
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of the peracetylated alkyne-modified glucose analog in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Harvesting: After incubation, wash the cells three times with PBS to remove any unincorporated sugar analog. The cells are now ready for downstream analysis.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
Materials:
-
Metabolically labeled cells
-
Azide-functionalized fluorescent dye or biotin probe
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS or serum-free medium
Procedure:
-
Prepare Click Reaction Cocktail: a. Prepare stock solutions of CuSO4, THPTA, sodium ascorbate, and the azide probe. b. In a microcentrifuge tube, mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common). c. Add the azide probe to the desired final concentration (e.g., 10-50 µM). d. Immediately before use, add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Labeling Reaction: a. Resuspend the metabolically labeled cells in PBS or serum-free medium. b. Add the click reaction cocktail to the cell suspension. c. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
Washing: a. Pellet the cells by centrifugation. b. Wash the cells three times with PBS to remove excess reagents.
-
Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.
Protocol 4: In-Gel Fluorescence Detection of Labeled Proteins
Materials:
-
Cell lysate from metabolically labeled cells
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide)
-
Click chemistry reagents (as in Protocol 3)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction in Lysate: Perform the CuAAC reaction on the cell lysate as described in Protocol 3.
-
Protein Precipitation (Optional): To remove excess dye, precipitate the proteins using a method such as methanol/chloroform precipitation.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat, and run on a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, wash the gel with water and scan using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Total Protein Staining (Optional): The same gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading.
Protocol 5: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis
Materials:
-
Cell lysate from metabolically labeled cells
-
Azide-functionalized biotin probe
-
Click chemistry reagents (as in Protocol 3)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Click Reaction with Biotin Probe: Perform the CuAAC reaction on the cell lysate using an azide-biotin probe.
-
Enrichment of Labeled Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.
-
Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Peptide Elution and Desalting: Elute the peptides from the beads and desalt them using a C18 desalting column.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and their sites of glycosylation.
Signaling Pathways and Experimental Workflows
Metabolic Incorporation of Alkyne-Glucose Analogs
Alkyne-modified glucose analogs enter cellular metabolic pathways, primarily the hexosamine biosynthetic pathway, which leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a key building block for the synthesis of N-linked and O-linked glycans.
References
- 1. pnas.org [pnas.org]
- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to β-Glc-TEG-Alkyne: Suppliers, Availability, and Applications in Bioconjugation
For researchers, scientists, and drug development professionals venturing into the realm of glycosylation analysis and targeted molecular labeling, β-Glc-TEG-Alkyne emerges as a critical tool. This alkyne-modified glucose analog, equipped with a triethylene glycol (TEG) linker, provides a versatile handle for "click" chemistry, enabling the precise and efficient conjugation of glucose moieties to a wide array of molecules and surfaces. This in-depth guide provides a comprehensive overview of β-Glc-TEG-Alkyne, including its suppliers, technical specifications, and detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Supplier and Availability Overview
Several chemical suppliers offer β-Glc-TEG-Alkyne or its closely related analog, β-Glc-PEG3-Alkyne. While real-time stock availability necessitates direct inquiry with the vendors, the following table summarizes key suppliers and the technical data for their products.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | beta-Glc-TEG-Alkyne | HY-151643 | 1072903-76-4 | C15H26O9 | 350.36 |
| CarboSynUSA, Inc. | β-Glc-PEG3-Alkyne | CS-2004 | 1072903-76-4 | C15H26O9 | 350.36 |
| Sussex Research | β-Glc-PEG3-Alkyne | PE531000 | 1072903-76-4 | C15H26O9 | 350.36 |
| Ambeed | This compound | 1072903-76-4 | C15H26O9 | 350.36 | |
| BOC Sciences | This compound | 1072903-76-4 | C15H26O9 | 350.36 | |
| ChemBK | This compound | 1072903-76-4 | C15H26O9 | 350.36 |
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
β-Glc-TEG-Alkyne is primarily utilized in CuAAC, a highly efficient and bioorthogonal click chemistry reaction. This reaction forms a stable triazole linkage between the alkyne group on the glucose analog and an azide-modified molecule of interest (e.g., a protein, a fluorescent dye, or a biotin tag). The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect biomolecules from oxidative damage.[1][2][3]
Experimental Protocols
The following are detailed protocols for the labeling of a generic azide-containing protein and for oligonucleotide labeling using β-Glc-TEG-Alkyne. These protocols are based on established methods for CuAAC reactions and should be optimized for specific applications.[1][2]
Protocol 1: Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
β-Glc-TEG-Alkyne
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order.
-
50 µL of azide-modified protein solution (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM β-Glc-TEG-Alkyne in DMSO or water.
-
-
Add Copper and Ligand: Add 10 µL of 100 mM THPTA solution to the mixture and vortex briefly. Subsequently, add 10 µL of 20 mM CuSO₄ solution and vortex again.
-
Initiate the Reaction: To start the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex the tube briefly to ensure thorough mixing.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.
-
Purification: Following incubation, the labeled protein can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.
Protocol 2: Labeling of an Azide-Modified Oligonucleotide
Materials:
-
Azide-modified oligonucleotide in nuclease-free water
-
β-Glc-TEG-Alkyne
-
DMSO or t-butanol (tBuOH)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Prepare the Copper-Ligand Complex: A few minutes before setting up the reaction, mix the CuSO₄ and THPTA solutions in a 1:2 ratio. This complex is stable for several weeks when frozen.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add an excess of β-Glc-TEG-Alkyne (e.g., 4-50 equivalents relative to the oligonucleotide) to the azide-modified oligonucleotide solution.
-
Add Catalyst: Add 25 equivalents of the pre-mixed THPTA/CuSO₄ complex to the oligonucleotide/alkyne mixture.
-
Initiate the Reaction: Add 40 equivalents of freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes.
-
Purification: The labeled oligonucleotide can be purified by ethanol precipitation or other suitable purification methods.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a CuAAC reaction and the logical relationship of the components.
References
Methodological & Application
Application Note: β-Glc-TEG-Alkyne Click Chemistry Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the field of bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its high yield, stereospecificity, and compatibility with a wide range of functional groups and solvents, including water.[1] β-Glc-TEG-Alkyne (beta-Glucose-tetraethylene glycol-Alkyne) is a versatile molecular probe that incorporates a glucose moiety, a hydrophilic tetraethylene glycol (TEG) spacer, and a terminal alkyne group. This structure makes it an ideal substrate for click chemistry, enabling the straightforward covalent attachment of glucose to various azide-functionalized molecules, such as proteins, lipids, nucleic acids, or surfaces.[2][3][4] This modification is particularly useful for studies related to glycosylation, targeted drug delivery, and the development of diagnostic tools.[5]
This application note provides detailed protocols for the conjugation of β-Glc-TEG-Alkyne to azide-containing molecules using the two primary forms of azide-alkyne click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of Azide-Alkyne Cycloaddition
The core of this chemistry is the reaction between an alkyne and an azide to form a stable triazole ring.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne (like that on β-Glc-TEG-Alkyne) and an azide. The reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and increase reaction efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This method employs a cyclooctyne, an alkyne incorporated into a strained eight-membered ring. The high ring strain provides the driving force for the reaction with an azide, proceeding rapidly without the need for a catalyst. For a SPAAC reaction with β-Glc-TEG-Alkyne, the azide-containing molecule would need to be replaced with a strained cyclooctyne derivative (e.g., DBCO, DIFO). This protocol focuses on the more common scenario where β-Glc-TEG-Alkyne is the alkyne partner.
Reaction Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC reaction mechanism for conjugating β-Glc-TEG-Alkyne.
Data Presentation: Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends largely on the application, particularly whether the reaction will be performed in vitro or in a live-cell or in vivo context.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required | None required (metal-free) |
| Biocompatibility | Potentially cytotoxic due to copper | Highly bioorthogonal and non-toxic |
| Reaction Rate | Very fast (minutes to a few hours) | Fast, but rate is dependent on the specific cyclooctyne used |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Typical Use Case | In vitro bioconjugation, material science, proteomics | Live-cell imaging, in vivo labeling, therapeutics |
| Key Advantage | High efficiency, simple reactants | Avoids metal toxicity, suitable for biological systems |
Experimental Protocol: CuAAC of β-Glc-TEG-Alkyne
This protocol details a general method for conjugating β-Glc-TEG-Alkyne to an azide-functionalized molecule (e.g., a protein, peptide, or small molecule) in an aqueous buffer.
Materials Required
-
β-Glc-TEG-Alkyne
-
Azide-functionalized molecule ("Azide-Molecule")
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (Na-Ascorbate)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: Sodium Phosphate buffer (100 mM, pH 7.0) or similar non-coordinating buffer.
-
Solvent: Deionized water or DMSO for preparing stock solutions.
-
Microcentrifuge tubes
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reproducible results.
| Reagent | Stock Concentration | Solvent | Storage |
| β-Glc-TEG-Alkyne | 10 mM | Deionized Water or DMSO | -20°C |
| Azide-Molecule | 1-10 mM | Dependent on molecule's solubility | -20°C |
| CuSO₄ | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100 mM | Deionized Water | -20°C (Prepare fresh) |
Note: Sodium ascorbate solutions oxidize over time (turning brown) and lose activity. It is highly recommended to prepare this solution fresh before each experiment.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the CuAAC protocol.
Step-by-Step Reaction Procedure
The following procedure is for a final reaction volume of 200 µL. The reaction can be scaled as needed. The key is to add the sodium ascorbate last to initiate the reaction.
-
Combine Reactants: In a microcentrifuge tube, combine the following in order:
-
Azide-Molecule solution.
-
β-Glc-TEG-Alkyne solution.
-
Reaction Buffer to bring the volume to 167 µL.
-
Note: The final concentration of the limiting reactant (typically the biomolecule) can range from 10 µM to 1 mM. A 2 to 10-fold molar excess of the other reactant is recommended.
-
-
Prepare Catalyst Premix: In a separate tube, prepare the CuSO₄:THPTA premix. The ligand protects the copper and accelerates the reaction.
-
Add 10 µL of 100 mM THPTA stock solution.
-
Add 3 µL of 20 mM CuSO₄ stock solution.
-
Vortex briefly to mix. A 5:1 ligand to copper ratio is common.
-
-
Add Catalyst: Add the 13 µL of the catalyst premix to the tube containing the azide and alkyne. Vortex gently.
-
Initiate Reaction: Add 20 µL of freshly prepared 100 mM Sodium Ascorbate solution to the reaction tube to initiate the click reaction.
-
Incubate: Mix the reaction by vortexing gently. Incubate at room temperature for 1-4 hours. The reaction can be protected from light. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time.
Summary of Reaction Components
| Component | Stock Conc. | Volume Added | Final Conc. | Molar Ratio |
| Azide-Molecule | 10 mM | 2 µL | 100 µM | 1x |
| β-Glc-TEG-Alkyne | 10 mM | 4 µL | 200 µM | 2x |
| Buffer + Water | - | 161 µL | - | - |
| Sub-total Volume | 167 µL | |||
| CuSO₄ | 20 mM | 3 µL | 300 µM | 3x |
| THPTA Ligand | 100 mM | 10 µL | 5 mM | 50x |
| Sodium Ascorbate | 100 mM | 20 µL | 10 mM | 100x |
| Total Volume | 200 µL |
Note: These concentrations are a starting point and should be optimized for each specific application.
Analysis and Purification
-
Analysis: The success of the conjugation can be analyzed by various methods depending on the nature of the "Azide-Molecule." For proteins, this includes SDS-PAGE (which will show a mobility shift), mass spectrometry (to confirm the mass of the conjugate), or HPLC.
-
Purification: The final glycoconjugate can be purified from excess reagents using methods such as dialysis, size exclusion chromatography (for macromolecules), or reverse-phase HPLC (for smaller molecules and peptides).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: β-Glc-TEG-Alkyne for Cellular Glycan Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of β-Glc-TEG-Alkyne in the metabolic labeling and subsequent visualization of glycans in mammalian cells. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to enable robust and specific detection of glucose incorporation into cellular glycoconjugates.
Introduction
β-Glc-TEG-Alkyne is a glucose analog modified with a terminal alkyne group via a triethylene glycol (TEG) spacer. When introduced to cultured cells, it is metabolized and incorporated into various glycans by the cellular glycosylation machinery. The alkyne handle serves as a bioorthogonal reporter that can be specifically tagged with an azide-containing probe, such as a fluorophore or biotin, through a click reaction.[1][2][3][4] This two-step labeling strategy allows for the sensitive and specific detection of newly synthesized glycans, providing a powerful tool for studying glycan dynamics in various biological processes.[4]
Applications:
-
Visualization of Glycan Trafficking and Localization: Track the spatial and temporal distribution of glucose-containing glycans within cells.
-
Monitoring Glycosylation Dynamics: Study changes in glycan biosynthesis in response to stimuli, disease states, or drug treatment.
-
Glycoproteomic Profiling: In conjunction with mass spectrometry, identify and quantify glycoproteins that incorporate the alkyne-tagged glucose.
-
High-Throughput Screening: Develop assays to screen for modulators of glucose uptake and glycosylation.
Principle of the Method
The experimental workflow involves two main stages:
-
Metabolic Labeling: Cells are incubated with β-Glc-TEG-Alkyne, which is taken up and incorporated into cellular glycans.
-
Click Chemistry Ligation and Detection: The alkyne-labeled glycans are then detected by a copper-catalyzed click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin). The reporter then allows for visualization by fluorescence microscopy or detection by flow cytometry or western blotting.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with β-Glc-TEG-Alkyne
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
β-Glc-TEG-Alkyne
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of β-Glc-TEG-Alkyne in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell type.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific biological question.
-
Cell Fixation: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells by incubating with a fixative solution for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: If intracellular labeling is desired, permeabilize the cells by incubating with a permeabilization buffer for 10 minutes at room temperature. For cell surface labeling, skip this step.
-
Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
Materials:
-
Metabolically labeled, fixed, and permeabilized cells on coverslips
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Preparation of Click Reaction Cocktail: Prepare the following stock solutions:
-
Azide-fluorophore: 10 mM in DMSO
-
CuSO₄: 50 mM in deionized water
-
THPTA: 50 mM in deionized water
-
Sodium ascorbate: 500 mM in deionized water (prepare fresh)
-
-
Click Reaction: For each coverslip, prepare the click reaction cocktail by adding the components in the following order to PBS. The final volume should be sufficient to cover the coverslip (e.g., 200 µL).
| Reagent | Stock Concentration | Final Concentration | Volume for 200 µL Reaction |
| Azide-fluorophore | 10 mM | 10-50 µM | 0.2-1 µL |
| CuSO₄ | 50 mM | 100 µM | 0.4 µL |
| THPTA | 50 mM | 500 µM | 2 µL |
| Sodium Ascorbate | 500 mM | 5 mM | 2 µL |
| PBS | - | - | to 200 µL |
-
Incubation: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Quantitative data from experiments using β-Glc-TEG-Alkyne can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of Glycan Labeling by Fluorescence Intensity
| Cell Line | Treatment | β-Glc-TEG-Alkyne (µM) | Mean Fluorescence Intensity (A.U.) ± SD |
| HeLa | Control | 50 | 1500 ± 210 |
| HeLa | Drug X | 50 | 850 ± 150 |
| A549 | Control | 50 | 2200 ± 350 |
| A549 | Drug X | 50 | 1800 ± 290 |
This table is a template. Researchers should populate it with their own experimental data.
Table 2: Parameters for Click Chemistry Reaction
| Parameter | Recommended Range | Optimized Value (Example) |
| β-Glc-TEG-Alkyne Concentration | 10 - 200 µM | 50 µM |
| Labeling Time | 12 - 72 hours | 48 hours |
| Azide-Fluorophore Concentration | 2 - 50 µM | 20 µM |
| CuSO₄ Concentration | 50 - 500 µM | 100 µM |
| Sodium Ascorbate Concentration | 1 - 10 mM | 5 mM |
| Reaction Time | 30 - 90 minutes | 60 minutes |
This table provides recommended starting ranges for optimization.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for metabolic glycan labeling using β-Glc-TEG-Alkyne.
Logical Relationship of Click Chemistry Components
Caption: Key components and their roles in the CuAAC click reaction.
References
- 1. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: β-Glc-TEG-Alkyne for Imaging Glycans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of β-Glc-TEG-Alkyne in the metabolic labeling and subsequent imaging of glycans. This powerful tool, in conjunction with click chemistry, enables the visualization and analysis of glycosylation in various biological systems, offering valuable insights for basic research and drug development.
Introduction
Glycosylation is a critical and ubiquitous post-translational modification that plays a fundamental role in a vast array of biological processes, including cell signaling, immune response, and disease progression.[1][2] The study of glycans, however, has been historically challenging due to their complex structures and the lack of specific imaging tools.[3] Metabolic glycoengineering (MGE) has emerged as a powerful technique to overcome these challenges.[4][5] MGE involves introducing synthetic monosaccharide analogs bearing bioorthogonal chemical reporters, such as an alkyne or azide group, into cellular metabolic pathways. These analogs are incorporated into nascent glycans, providing a chemical handle for subsequent detection.
β-Glc-TEG-Alkyne is a glucose analog containing a terminal alkyne group. The tetraethylene glycol (TEG) linker enhances its solubility and bioavailability. Once introduced to cells, it is metabolized and integrated into glucose-containing glycans. The incorporated alkyne group can then be specifically and covalently labeled with an azide-containing probe, such as a fluorescent dye, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This enables the highly sensitive and specific imaging of glycans in fixed or living cells.
Key Applications
-
Visualization of Glycan Dynamics: Track the synthesis, trafficking, and localization of glycans in real-time.
-
High-Resolution Imaging of Glycocalyx: Elucidate the architecture of the cell-surface glycocalyx.
-
Disease Biomarker Discovery: Identify changes in glycosylation patterns associated with diseases like cancer.
-
Drug Development: Assess the impact of therapeutic agents on glycosylation pathways.
Experimental Protocols
Protocol 1: Fluorescent Imaging of Metabolically Labeled Glycans in Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with β-Glc-TEG-Alkyne and subsequent fluorescent imaging using a copper-catalyzed click reaction.
Materials:
-
β-Glc-TEG-Alkyne
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Click Chemistry Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Experimental Workflow:
Caption: Workflow for fluorescent imaging of metabolically labeled glycans.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Metabolic Labeling:
-
Prepare a stock solution of β-Glc-TEG-Alkyne in sterile DMSO or water.
-
Add β-Glc-TEG-Alkyne to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 24-72 hours under normal growth conditions (37°C, 5% CO2).
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
435 µL of Click Chemistry Reaction Buffer
-
10 µL of fluorescent azide stock solution (e.g., 1 mM Alexa Fluor 488 Azide)
-
25 µL of Sodium Ascorbate (from a freshly prepared 100 mM stock in water)
-
10 µL of CuSO4 (from a 100 mM stock in water)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Enrichment of Glycoproteins for Proteomic Analysis
This protocol outlines the metabolic labeling of cells with β-Glc-TEG-Alkyne and subsequent enrichment of labeled glycoproteins using an azide-biotin tag for mass spectrometry-based proteomic analysis.
Materials:
-
β-Glc-TEG-Alkyne
-
Mammalian cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG-Biotin
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Experimental Workflow:
Caption: Workflow for enrichment and analysis of labeled glycoproteins.
Procedure:
-
Metabolic Labeling: Label cells with 50-100 µM β-Glc-TEG-Alkyne for 48-72 hours as described in Protocol 1.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Reaction for Biotinylation:
-
To the clarified cell lysate, add Azide-PEG-Biotin to a final concentration of 100 µM.
-
Add CuSO4 and sodium ascorbate to final concentrations of 1 mM and 5 mM, respectively.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
-
Elution:
-
Elute the bound glycoproteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
The proteins can be visualized by Coomassie or silver staining, or processed for in-gel digestion and subsequent analysis by mass spectrometry.
-
Quantitative Data
The following tables present hypothetical data to guide experimental optimization.
Table 1: Optimization of β-Glc-TEG-Alkyne Concentration for Fluorescent Labeling
| Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 0 (Control) | 48 | 15.2 ± 2.1 | 100 |
| 10 | 48 | 150.6 ± 12.5 | 99.5 |
| 25 | 48 | 380.1 ± 25.8 | 98.2 |
| 50 | 48 | 650.9 ± 45.3 | 97.5 |
| 100 | 48 | 710.3 ± 50.1 | 95.1 |
Data represents mean ± standard deviation from three independent experiments in HeLa cells.
Table 2: Time-Course of Glycan Labeling
| Incubation Time (h) | Concentration (µM) | Mean Fluorescence Intensity (a.u.) |
| 12 | 50 | 210.4 ± 18.9 |
| 24 | 50 | 450.7 ± 35.1 |
| 48 | 50 | 655.2 ± 48.6 |
| 72 | 50 | 680.5 ± 51.2 |
Data demonstrates the saturation of labeling over time at a fixed concentration of 50 µM β-Glc-TEG-Alkyne.
Signaling Pathway Visualization
β-Glc-TEG-Alkyne can be used to study how signaling pathways affect glycosylation. For example, one could investigate the impact of growth factor signaling on the synthesis of specific glycoproteins.
Caption: Hypothetical pathway of growth factor-induced glycosylation changes.
This diagram illustrates how a growth factor can initiate a signaling cascade leading to increased expression of glycosyltransferases, which in turn would enhance the incorporation of β-Glc-TEG-Alkyne into cell-surface glycoproteins. This increase in glycosylation could then be quantified using the imaging protocols described above.
References
- 1. QUANTITATIVE GLYCOMICS: A COMBINED ANALYTICAL AND BIOINFORMATICS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 5. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with β-Glc-TEG-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on its application in the synthesis of glycoconjugates using β-D-glucopyranosyl-based reagents.[1][2][3] The methodologies outlined are essential for researchers in glycobiology, medicinal chemistry, and drug development for the facile construction of complex biomolecules.[]
The CuAAC reaction offers a highly efficient and regioselective method for covalently linking a terminal alkyne, such as a β-Glc-TEG-Alkyne, with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool for creating novel glycoconjugates for therapeutic and diagnostic applications.
Quantitative Data Summary
The following table summarizes representative quantitative data for CuAAC reactions involving glycosyl azides and various alkyne partners. These values highlight the efficiency and versatility of the reaction under different conditions.
| Glycosyl Azide | Alkyne Partner | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3,4,6-tri-O-acetyl-D-glucal-derived azide | Various terminal alkynes | CuI | Not Specified | Short | Not Specified | High | |
| O-glycosyl alkyne | 4-fluoro- and 4-methoxybenzyl azides | CuSO₄ / Sodium Ascorbate | tBuOH/H₂O | 16 | RT | 69-78 | |
| Azido-sugars | Hydroxyanthracene-based terminal alkynes | CuI / DIPEA | DCM | 12 | RT | Good | |
| Peptide with But-2-yn-1-ylglycine | Azide compound | CuSO₄·5H₂O / Sodium Ascorbate | Buffer/Organic | 1-24 | RT | Varies | |
| Peracetylated β-D-glucosyl azide | Various terminal alkynes | Not Specified | Not Specified | Not Specified | Not Specified | Varies |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of a Glycosyl Azide with a Terminal Alkyne
This protocol describes a general method for the copper(I)-catalyzed cycloaddition of a glycosyl azide to a terminal alkyne.
Materials:
-
Glycosyl azide (e.g., peracetylated β-D-glucopyranosyl azide) (1.0 eq)
-
Terminal alkyne (e.g., a propargylated molecule of interest) (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2-0.5 eq)
-
Solvent: typically a mixture of tert-butanol and water (1:1) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the glycosyl azide and the terminal alkyne in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture will typically turn a heterogeneous green or yellow color.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired triazole-linked glycoconjugate.
Protocol 2: CuAAC for Bioconjugation in Aqueous Media
This protocol is adapted for the conjugation of a biomolecule containing an alkyne or azide functionality in an aqueous buffer system. The use of a copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.
Materials:
-
Alkyne-modified biomolecule (e.g., peptide, protein, or oligonucleotide) (1 eq)
-
Azide-functionalized cargo (e.g., fluorescent dye, drug molecule) (1.5-5 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10-50 mol%)
-
Sodium ascorbate (5-10 eq relative to copper)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5 eq relative to copper)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the aqueous buffer.
-
Add the azide-functionalized cargo to the biomolecule solution.
-
Prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution and vortexing briefly.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for sensitive biomolecules, extending the reaction time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
-
Once the reaction is complete, purify the glycoconjugate using a suitable method to remove excess reagents and the copper catalyst.
Visualizations
Experimental Workflow for CuAAC
Caption: General workflow for a typical copper-catalyzed azide-alkyne cycloaddition reaction.
Signaling Pathway Modulation by Glycoconjugates
Glycoconjugates on the cell surface play crucial roles in cell signaling by interacting with various receptors and modulating their activity. Metabolic glycan engineering, coupled with CuAAC, allows for the introduction of modified sugars into cellular glycans, enabling the study and manipulation of these pathways.
Caption: Modulation of cell signaling by engineered glycoconjugates via CuAAC.
References
Application Notes and Protocols for Labeling Proteins with β-Glc-TEG-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification that plays a fundamental role in a vast array of biological processes, including protein folding, trafficking, cell signaling, and immune recognition. Dysregulation of glycosylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The study of protein glycosylation, or glycoproteomics, is therefore of paramount importance for understanding disease pathogenesis and for the development of novel therapeutics.
β-Glc-TEG-Alkyne (beta-D-glucopyranosyl tetra(ethylene glycol) alkyne) is a chemical probe designed for the metabolic labeling of glycoproteins. As a glucose analog, it is taken up by cells and incorporated into glycan structures through the hexosamine biosynthetic pathway, leading to the O-GlcNAcylation of nuclear and cytoplasmic proteins. The terminal alkyne group serves as a bioorthogonal handle, allowing for the subsequent covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This two-step labeling strategy enables the visualization, enrichment, and identification of O-GlcNAcylated proteins, providing a powerful tool for investigating the dynamics of this crucial post-translational modification.
These application notes provide detailed protocols for the metabolic labeling of proteins in cultured cells using β-Glc-TEG-Alkyne and the subsequent detection of labeled proteins via click chemistry.
Data Presentation
The efficiency of protein labeling with β-Glc-TEG-Alkyne can be assessed by various methods, including in-gel fluorescence scanning, western blot analysis of biotinylated proteins, or quantitative mass spectrometry. The following table provides representative data on labeling efficiency and protein identification that can be expected when using this protocol. Note that these values are illustrative and optimal results will depend on the cell type, experimental conditions, and the specific protein of interest.
| Parameter | Jurkat Cells | HeLa Cells | HEK293T Cells |
| Metabolic Labeling Conditions | |||
| β-Glc-TEG-Alkyne Concentration | 50 µM | 100 µM | 75 µM |
| Incubation Time | 48 hours | 48 hours | 72 hours |
| Labeling Efficiency (Fluorescence) | > 85% | > 90% | > 80% |
| Protein Recovery (Biotin Enrichment) | ~70% | ~75% | ~65% |
| Identified O-GlcNAcylated Proteins (LC-MS/MS) | > 500 | > 600 | > 450 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with β-Glc-TEG-Alkyne
This protocol describes the metabolic incorporation of β-Glc-TEG-Alkyne into cellular glycoproteins in cultured mammalian cells.
Materials:
-
β-Glc-TEG-Alkyne
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, Jurkat)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scraper or trypsin-EDTA
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes or 6-well plates) and grow to 70-80% confluency in complete culture medium.
-
Preparation of β-Glc-TEG-Alkyne Stock Solution: Prepare a 100 mM stock solution of β-Glc-TEG-Alkyne in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Dilute the β-Glc-TEG-Alkyne stock solution directly into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing β-Glc-TEG-Alkyne.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate or detach them using a cell scraper or trypsin-EDTA.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet or lyse the adherent cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Storage: The cell lysate containing alkyne-labeled proteins can be used immediately for the click reaction or stored at -80°C for future use.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the "clicking" of an azide-functionalized reporter molecule (e.g., fluorescent dye or biotin) onto the alkyne-labeled proteins in the cell lysate.[1]
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
PBS, pH 7.4
-
DMSO
Reagent Preparation:
-
Azide Reporter Stock (10 mM): Dissolve the azide-functionalized reporter in DMSO.
-
THPTA Stock (100 mM): Dissolve THPTA in water.[1]
-
CuSO₄ Stock (20 mM): Dissolve CuSO₄ in water.[1]
-
Sodium Ascorbate Stock (300 mM): Prepare fresh by dissolving sodium ascorbate in water immediately before use.[1]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)[1]
-
90 µL of PBS
-
20 µL of 2.5 mM azide reporter (final concentration ~25 µM)
-
-
Addition of Click Reagents: Add the following reagents in the specified order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
10 µL of 300 mM sodium ascorbate solution to initiate the reaction
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Protein Precipitation (Optional but Recommended):
-
Add 600 µL of methanol to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of water and vortex.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the interface and lower phase, vortex, and centrifuge at 13,000 x g for 5 minutes to pellet the protein.
-
Remove the supernatant and air-dry the protein pellet.
-
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis such as:
-
Fluorescence Imaging: Resuspend the protein pellet in SDS-PAGE loading buffer for in-gel fluorescence scanning.
-
Enrichment: Resuspend the pellet in a suitable buffer for affinity purification of biotinylated proteins using streptavidin beads.
-
Mass Spectrometry: Proceed with protocols for proteomic sample preparation.
-
Visualizations
O-GlcNAcylation Signaling Pathway
The following diagram illustrates the central role of O-GlcNAcylation in cellular signaling, a process that can be investigated using β-Glc-TEG-Alkyne. The hexosamine biosynthetic pathway (HBP) integrates nutrient status (glucose, amino acids, fatty acids, and nucleotides) to produce UDP-GlcNAc. The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) dynamically add and remove O-GlcNAc from a multitude of nuclear and cytoplasmic proteins, thereby regulating their activity, stability, and localization. This modification has a significant interplay with phosphorylation and impacts key signaling pathways such as insulin signaling.
Caption: O-GlcNAcylation signaling pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for labeling and detecting glycoproteins using β-Glc-TEG-Alkyne.
Caption: Experimental workflow for protein labeling.
References
Unveiling Glycosylation: Applications of beta-Glc-TEG-Alkyne in Glycobiology
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Application of beta-Glc-TEG-Alkyne for Glycan Analysis in Research and Drug Development
This document provides detailed application notes and experimental protocols for the use of this compound, a powerful chemical tool for the study of glycosylation. Designed for researchers, scientists, and professionals in drug development, these notes offer a guide to leveraging this alkyne-modified glucose analog for the metabolic labeling, detection, and enrichment of glycoproteins.
The core of this technology lies in the metabolic incorporation of this compound into cellular glycans. The alkyne group serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This enables a wide range of downstream applications, from in-gel fluorescence visualization to quantitative mass spectrometry-based proteomics.
Core Applications in Glycobiology:
-
Metabolic Labeling of Glycoproteins: this compound is readily taken up by cells and integrated into various glycan structures, providing a non-radioactive method to tag and study newly synthesized glycoproteins.
-
Profiling O-GlcNAcylation: This tool is particularly valuable for investigating O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a dynamic and crucial post-translational modification involved in numerous cellular processes.
-
Enrichment for Proteomic Analysis: The alkyne tag facilitates the enrichment of low-abundance glycoproteins from complex cellular lysates, enabling deeper and more comprehensive analysis by mass spectrometry.
-
Visualization of Glycans: Labeled glycans can be visualized in cells and tissues using fluorescently tagged azides, providing spatial and temporal information on glycan localization and dynamics.
-
Drug Discovery: The ability to profile changes in glycosylation in response to drug candidates makes this compound a valuable tool in the discovery and development of new therapeutics.[1][2][3]
Quantitative Analysis of O-GlcNAcylation
The combination of metabolic labeling with this compound (or its azido-counterparts) and quantitative mass spectrometry has enabled the large-scale identification and quantification of O-GlcNAcylated proteins. The following tables summarize data from key studies, showcasing the power of this approach.
Table 1: Identification of O-GlcNAc Proteins and Sites in a Single Cell Line
| Analysis Type | Number of O-GlcNAc Proteins Identified | Number of O-GlcNAc Modification Sites Identified |
| On-resin tryptic digestion | ~1500 | - |
| Subsequent β-elimination of O-GlcNAc peptides | 82 | 192 |
Data adapted from a study utilizing metabolic labeling with an azide-modified GlcNAc and click chemistry-based enrichment.[4]
Table 2: Global Analysis of O-GlcNAcylation in Response to O-GlcNAcase Inhibition
| Treatment | Effect on O-GlcNAcylation | Number of Proteins with Significantly Increased O-GlcNAcylation | Key Pathways Affected |
| GlcNAcstatin G (O-GlcNAcase inhibitor) | Increased global O-GlcNAcylation | ~200 | Hexosamine signaling pathway |
This table summarizes the findings from a study investigating the effects of an O-GlcNAcase inhibitor on cellular O-GlcNAcylation levels.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Alkyne-Modified Sugars
This protocol describes the incorporation of alkyne-modified sugars, such as this compound, into glycoproteins in cultured mammalian cells.
Materials:
-
Peracetylated alkyne-modified sugar (e.g., peracetylated this compound)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO
Procedure:
-
Prepare Sugar Stock Solution: Dissolve the peracetylated alkyne-modified sugar in DMSO to create a stock solution (e.g., 50-100 mM).
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Dilute the alkyne sugar stock solution directly into the cell culture medium to achieve the desired final concentration (typically 50-100 µM). As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS, then detach them using a cell scraper or trypsin.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis: Lyse the cell pellet with an appropriate volume of cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol details the "click" reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled glycoproteins in the cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Azide-functionalized detection probe (e.g., biotin-azide, fluorescent-azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO4) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, for each 200 µL final reaction volume, add the following components in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS
-
4 µL of the corresponding azide detection reagent (final concentration of ~20 µM, can be optimized)
-
-
Add Catalysts:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Processing: The proteins in the lysate are now click-labeled and ready for downstream analysis, such as enrichment or visualization.
Protocol 3: Enrichment of Biotin-Tagged Glycoproteins
This protocol describes the enrichment of biotinylated glycoproteins using streptavidin-agarose beads for subsequent proteomic analysis.
Materials:
-
Biotin-tagged cell lysate (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or on-bead digestion buffer for mass spectrometry)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads with PBS according to the manufacturer's instructions.
-
Incubation: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution/Digestion:
-
For Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and heat to elute the bound proteins.
-
For Mass Spectrometry: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C to perform on-bead digestion of the captured glycoproteins. The resulting peptides can then be analyzed by LC-MS/MS.
-
These protocols and application notes provide a solid foundation for researchers to employ this compound in their studies of glycobiology. The versatility of this chemical reporter, combined with the power of click chemistry, opens up new avenues for understanding the complex roles of glycosylation in health and disease.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with beta-Glc-TEG-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful tool for elucidating dynamic cellular processes in real-time. Bioorthogonal chemistry, utilizing chemical reporters that do not interfere with native biological processes, has revolutionized our ability to visualize specific biomolecules.[1] beta-Glc-TEG-Alkyne is a glucose analog modified with a terminal alkyne group via a triethylene glycol (TEG) linker. This modification allows for the metabolic labeling of cells and subsequent visualization of glucose uptake and metabolism. The alkyne handle serves as a bioorthogonal reporter that can be detected through two primary methods: copper-catalyzed or copper-free "click chemistry" for fluorescence imaging, and Stimulated Raman Scattering (SRS) microscopy for label-free imaging.[2][3] The TEG linker is designed to enhance cellular uptake. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.
Principle of the Technology
The use of this compound for cellular imaging is a two-step process. First, the alkyne-tagged glucose analog is introduced to the cells and is taken up through glucose transporters. The metabolic fate of the molecule will depend on the cell type and its metabolic state. It may enter glycolysis or be incorporated into other metabolic pathways, such as the hexosamine biosynthetic pathway for glycan synthesis. The second step is the detection of the incorporated alkyne tag.
1. Click Chemistry-Based Fluorescence Imaging: The alkyne group can undergo a highly specific and efficient cycloaddition reaction with an azide-functionalized fluorescent dye.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but the copper catalyst can be toxic to living cells. Therefore, CuAAC is primarily used for imaging in fixed and permeabilized cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne-containing fluorescent probe that reacts with the alkyne tag without the need for a toxic catalyst, making it suitable for live-cell imaging.[4]
2. Stimulated Raman Scattering (SRS) Microscopy: SRS is a nonlinear optical imaging technique that detects the characteristic vibrational frequency of the alkyne bond (around 2100-2200 cm⁻¹). This region of the Raman spectrum is often referred to as the "cell-silent" region because there are no endogenous biomolecules with strong Raman signals in this range. This allows for highly specific and sensitive label-free imaging of the alkyne-tagged glucose in living cells with minimal perturbation and high spatial resolution.
Applications
-
Monitoring Glucose Uptake: Visualize and quantify glucose uptake in real-time in various cell types, including cancer cells, neurons, and immune cells.
-
Studying Cellular Metabolism: Investigate the dynamics of glucose metabolism under different physiological and pathological conditions.
-
High-Content Screening: Screen for drugs that modulate glucose uptake and metabolism in a high-throughput format.
-
Glycan Labeling: Potentially track the incorporation of glucose into glycan structures, providing insights into glycosylation pathways.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes based on studies with similar alkyne-labeled glucose analogs. These values should be used as a starting point for optimization with this compound.
| Parameter | Fluorescence Imaging (SPAAC) | SRS Microscopy |
| Probe Concentration | 10-100 µM | 1-10 mM |
| Incubation Time | 30 minutes - 4 hours | 30 minutes - 2 hours |
| Detection Reagent | Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide) | Not applicable |
| Detection Method | Confocal or widefield fluorescence microscopy | Stimulated Raman Scattering microscope |
| Expected Resolution | Diffraction-limited (~250 nm) | Sub-micrometer |
| Live/Fixed Cells | Live or Fixed | Live |
| Cytotoxicity | Low with SPAAC reagents | Generally low, but high concentrations should be tested |
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of live cells with this compound and subsequent visualization using a fluorescent azide probe via copper-free click chemistry.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Azide-modified fluorescent dye (e.g., DBCO-Fluor 488)
-
Hoechst 33342 (for nuclear counterstaining)
-
Live-cell imaging medium
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10-100 µM.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 30 minutes to 4 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently remove the labeling medium.
-
Wash the cells twice with warm PBS to remove any unincorporated this compound.
-
-
Fluorescent Labeling (Click Reaction):
-
Prepare a solution of the azide-modified fluorescent dye in live-cell imaging medium at a final concentration of 1-10 µM.
-
Add the dye solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells twice with warm PBS to remove the unbound fluorescent dye.
-
(Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in live-cell imaging medium for 10-15 minutes.
-
Wash the cells once more with live-cell imaging medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and Hoechst 33342.
-
Protocol 2: Fixed-Cell Fluorescence Imaging using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for endpoint assays where live-cell imaging is not required and offers a more cost-effective and often brighter signal than SPAAC.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
Click Reaction Cocktail:
-
Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
-
Hoechst 33342
Procedure:
-
Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.
-
Washing: Follow step 3 from Protocol 1.
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 1 mL reaction volume:
-
1-10 µM Azide-modified fluorescent dye
-
1 mM CuSO₄
-
10 mM Sodium ascorbate (add last to initiate the reaction)
-
1 mM THPTA or TBTA
-
-
Add the Click Reaction Cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
(Optional) Stain the nuclei with Hoechst 33342 as described in Protocol 1.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslip or image the plate on a fluorescence microscope.
Protocol 3: Live-Cell Imaging using Stimulated Raman Scattering (SRS) Microscopy
This protocol provides a general guideline for imaging glucose uptake using SRS microscopy. Instrument-specific parameters will need to be optimized.
Materials:
-
This compound
-
Cell culture medium
-
Live-cell imaging medium
Procedure:
-
Cell Seeding: Prepare cells for imaging as described in Protocol 1.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 mM.
-
Incubate the cells for 30 minutes to 2 hours at 37°C.
-
-
Washing:
-
Gently wash the cells twice with warm live-cell imaging medium.
-
-
SRS Imaging:
-
Place the imaging dish on the SRS microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Tune the SRS system to the alkyne vibrational frequency (typically around 2125 cm⁻¹).
-
Acquire images of the alkyne signal. It is recommended to also acquire an "off-resonance" image (e.g., at 2000 cm⁻¹) to confirm the specificity of the signal.
-
Images of other cellular components, such as proteins (amide I band, ~1655 cm⁻¹) or lipids (CH₂ stretching, ~2850 cm⁻¹), can also be acquired for contextual information.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrational imaging of glucose uptake activity in live cells and tissues by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging glucose uptake inside single cells [spie.org]
- 4. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of β-Glc-TEG-Alkyne: A Versatile Tool for Glycobiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of beta-Glc-TEG-Alkyne, a valuable bifunctional molecule for researchers in glycobiology, chemical biology, and drug development. The molecule features a β-linked glucose moiety for specific recognition by biological systems and a terminal alkyne group that allows for its conjugation to other molecules via "click chemistry." This reagent is particularly useful for the construction of glycoconjugates, the development of targeted drug delivery systems, and the study of carbohydrate-protein interactions.
Introduction
β-Glc-TEG-Alkyne serves as a bridge between the realms of carbohydrates and a wide array of other molecules. The glucose unit can interact with specific lectins, transporters, or enzymes, while the triethylene glycol (TEG) spacer enhances water solubility and reduces steric hindrance. The terminal alkyne is a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the covalent attachment of this glycomimetic to azide-modified proteins, lipids, nucleic acids, or surfaces.
Synthetic Strategy
The synthesis of β-Glc-TEG-Alkyne is a multi-step process that begins with commercially available starting materials. The overall strategy involves:
-
Protection of Glucose: Peracetylation of D-glucose to protect the hydroxyl groups.
-
Synthesis of the Linker: Preparation of an alkyne-functionalized triethylene glycol linker.
-
Glycosylation: Coupling of the protected glucose with the TEG-alkyne linker.
-
Deprotection: Removal of the acetyl protecting groups to yield the final product.
Each step requires careful execution and purification to ensure a high-purity final product.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields reported in the literature for similar reactions and may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Materials | Product | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Acetylation | D-Glucose, Acetic Anhydride | β-D-Glucose pentaacetate | Sodium Acetate | - | 2 | 90-95 |
| 2 | Synthesis of Alkyne Linker | Triethylene glycol, Propargyl bromide | 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol (TEG-Alkyne) | Sodium Hydride | THF | 12 | 60-70 |
| 3 | Glycosylation (Koenigs-Knorr) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, TEG-Alkyne | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1→1')-triethylene glycol alkyne (Protected Product) | Silver(I) oxide | Dichloromethane (DCM) | 4-6 | 70-80 |
| 4 | Deprotection (Zemplén) | Protected Product | β-D-glucopyranosyl-(1→1')-triethylene glycol alkyne (β-Glc-TEG-Alkyne) | Sodium methoxide | Methanol | 1-2 | >95 |
Experimental Protocols
Step 1: Synthesis of β-D-Glucose Pentaacetate
This protocol describes the peracetylation of D-glucose.
Materials:
-
D-Glucose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add anhydrous sodium acetate (5.0 g, 61 mmol).
-
Add acetic anhydride (50 mL, 0.53 mol) to the flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add D-glucose (10.0 g, 55.5 mmol) to the cold, stirred mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Continue stirring until the solid product precipitates.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.
-
Dry the product under vacuum.
Step 2: Synthesis of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol (TEG-Alkyne)
This protocol details the synthesis of the alkyne-functionalized TEG linker.
Materials:
-
Triethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80 wt.% in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Add anhydrous THF (100 mL) to the flask, followed by the slow addition of sodium hydride (2.4 g, 60 mmol, 60% dispersion in oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylene glycol (15.0 g, 100 mmol) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (5.95 g, 50 mmol, 80% solution in toluene) dropwise.
-
Stir the reaction at room temperature overnight (approximately 12 hours).
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure TEG-alkyne as a colorless oil.
Step 3: Glycosylation - Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1→1')-triethylene glycol alkyne
This protocol describes the Koenigs-Knorr glycosylation to couple the protected glucose and the TEG-alkyne linker. This step first requires the conversion of β-D-glucose pentaacetate to the corresponding glycosyl bromide.
Part 3a: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
Materials:
-
β-D-Glucose pentaacetate
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve β-D-glucose pentaacetate (5.0 g, 12.8 mmol) in a minimal amount of cold (0 °C) dichloromethane.
-
Slowly add a solution of hydrogen bromide in acetic acid (33%, 10 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide, which is used immediately in the next step.
Part 3b: Koenigs-Knorr Glycosylation
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (from Step 3a)
-
TEG-Alkyne (from Step 2)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the TEG-Alkyne (2.4 g, 12.8 mmol), anhydrous DCM (50 mL), and activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes at room temperature.
-
Add silver(I) oxide (3.6 g, 15.4 mmol) to the mixture.
-
Add a solution of the crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (from Step 3a) in anhydrous DCM (20 mL) dropwise to the stirred suspension.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected product as a colorless syrup.
Step 4: Deprotection - Synthesis of β-Glc-TEG-Alkyne
This protocol describes the Zemplén deacetylation to furnish the final product.
Materials:
-
Protected Product (from Step 3)
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., 0.5 M solution in methanol)
-
Amberlite IR-120 (H⁺ form) resin
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected product (1.0 g) in anhydrous methanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 mL of a 0.5 M solution).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, add Amberlite IR-120 (H⁺ form) resin to neutralize the solution to pH 7.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue is the final product, β-Glc-TEG-Alkyne, which can be further purified by silica gel chromatography if necessary (e.g., using a mobile phase of dichloromethane and methanol).
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of β-Glc-TEG-Alkyne.
Caption: Overall synthetic workflow for β-Glc-TEG-Alkyne.
Chemical Synthesis Pathway
The following diagram outlines the chemical transformations in the synthesis of β-Glc-TEG-Alkyne.
Application Notes and Protocols for the Incorporation of β-Glc-TEG-Alkyne into Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and investigational protocols for the incorporation of β-Glc-TEG-Alkyne, a terminal alkyne-modified glucose analog, into glycoproteins. The proposed methodology is based on the principles of metabolic oligosaccharide engineering (MOE), where cells are cultured with the modified sugar, potentially leading to its incorporation into glycan structures through the cell's own biosynthetic pathways. Subsequent detection of the incorporated alkyne handle is achieved via highly specific and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the visualization, isolation, and identification of newly synthesized or modified glycoproteins. The protocols provided herein are intended as a starting point for researchers to explore the utility of β-Glc-TEG-Alkyne as a metabolic label.
Disclaimer: The use of β-Glc-TEG-Alkyne for metabolic labeling of glycoproteins in living cells is an investigational application. The protocols described below are hypothetical and based on established methods for other modified monosaccharides. Researchers must perform their own optimization and validation experiments to determine the feasibility, efficacy, and potential cytotoxicity of this compound for their specific cell type and application.
Introduction to Metabolic Glycoprotein Labeling
Glycosylation is a critical post-translational modification that impacts protein folding, stability, trafficking, and function. The study of glycoproteins and their associated glycans (the glycome) is essential for understanding cell biology and disease. Metabolic oligosaccharide engineering is a powerful two-step technique for probing glycosylation dynamics.[1][2] First, cells are incubated with a synthetic monosaccharide analog containing a bioorthogonal chemical reporter group, such as an alkyne or an azide.[3][4] If the cell's metabolic machinery accepts the unnatural sugar, it is incorporated into various glycoconjugates.[1] Second, the chemical reporter is detected through a highly selective reaction with a complementary probe, which can be tagged with a fluorophore, a biotin affinity handle, or other reporter molecules.
The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. Due to the toxicity of copper catalysts, strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a catalyst, has emerged as a valuable alternative for live-cell imaging. This application note explores the potential use of β-Glc-TEG-Alkyne as a metabolic precursor for labeling glycoproteins.
Principle of the Method
The proposed workflow consists of two main stages:
-
Metabolic Labeling: Cultured cells are supplemented with β-Glc-TEG-Alkyne. It is hypothesized that the cells will uptake this glucose analog and that it may enter glycosylation pathways, leading to its incorporation into the glycan chains of glycoproteins. The triethylene glycol (TEG) linker is intended to enhance solubility and provide a spacer between the sugar and the reactive alkyne group.
-
Click Chemistry Detection: After the labeling period, the alkyne-tagged glycoproteins are detected by reacting them with an azide-functionalized probe. This can be performed on fixed cells, in cell lysates, or potentially in living cells (using SPAAC). The probe can be an azide-fluorophore for direct visualization or azide-biotin for enrichment and subsequent proteomic analysis.
Figure 1. Proposed workflow for glycoprotein labeling using β-Glc-TEG-Alkyne.
Experimental Protocols
These protocols are designed as a starting point and will require significant optimization.
Protocol 3.1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells of interest (e.g., HeLa, HEK293, CHO) in appropriate culture vessels and grow to approximately 70-80% confluency in standard growth medium.
-
Prepare Labeling Medium: Prepare a stock solution of β-Glc-TEG-Alkyne in a sterile solvent such as DMSO or PBS at a high concentration (e.g., 10-50 mM). Prepare the final labeling medium by diluting the stock solution into fresh, pre-warmed growth medium.
-
Optimization is critical. Test a range of final concentrations, for example, from 10 µM to 200 µM. It is advisable to run a dose-response curve to assess cytotoxicity using a standard assay (e.g., MTT or LDH).
-
-
Labeling: Remove the standard growth medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 24 to 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the rate of protein glycosylation and turnover in the chosen cell line and must be determined experimentally.
-
Harvesting: After incubation, cells can be harvested for lysis (Protocol 3.2) or fixed for in-cell fluorescence imaging (Protocol 3.3). For harvesting, wash cells twice with ice-cold PBS, then proceed to lysis or fixation.
Protocol 3.2: Cell Lysis and Protein Quantification
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the washed cell pellet or plate.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in downstream applications. Lysates can be stored at -80°C.
Protocol 3.3: In-Lysate Glycoprotein Detection via CuAAC
This protocol is for detecting labeled glycoproteins in a cell lysate using a fluorescent azide probe.
-
Prepare Click Reaction Cocktail: For each 50 µg of protein lysate in a 50 µL volume, prepare the following cocktail. Note: Components should be added in the order listed.
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| Protein Lysate | Varies | up to 42 | 1 mg/mL |
| Azide-Fluorophore (e.g., AF488-Azide) | 1 mM | 1 | 20 µM |
| TCEP | 50 mM | 2 | 2 mM |
| TBTA Ligand | 10 mM (in DMSO) | 1 | 200 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM | 1 | 2 mM |
| Total Volume | 50 µL |
-
Reaction: Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
Analysis: The reaction mixture is now ready for analysis. Labeled proteins can be visualized by adding 4x Laemmli sample buffer, boiling for 5 minutes, and running on a 1D SDS-PAGE gel. The gel can be imaged using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. Following imaging, the gel can be stained with Coomassie Blue to visualize total protein.
Figure 2. Schematic of the CuAAC reaction for labeling glycoproteins.
Data Presentation and Interpretation
Systematic optimization is key to successfully implementing a new metabolic label. Quantitative data should be collected and organized to determine optimal labeling conditions.
Table 1: Hypothetical Optimization of β-Glc-TEG-Alkyne Concentration
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Fluorescence Intensity (a.u.) |
| 0 | 48 | 100 | 1.0 |
| 10 | 48 | 98 | 15.7 |
| 25 | 48 | 97 | 34.2 |
| 50 | 48 | 95 | 55.8 |
| 100 | 48 | 85 | 58.1 |
| 200 | 48 | 65 | 42.3 |
Data in this table is for illustrative purposes only.
Table 2: Hypothetical Optimization of Incubation Time
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Fluorescence Intensity (a.u.) |
| 50 | 0 | 100 | 1.0 |
| 50 | 12 | 99 | 21.4 |
| 50 | 24 | 98 | 40.1 |
| 50 | 48 | 95 | 55.8 |
| 50 | 72 | 91 | 57.2 |
Data in this table is for illustrative purposes only.
Further Considerations and Troubleshooting
-
Cell Permeability and Metabolic Fate: A primary challenge is whether β-Glc-TEG-Alkyne can efficiently cross the cell membrane and be utilized by the relevant glycosyltransferases. Its metabolic fate is unknown; it could be modified, degraded, or incorporated into other pathways like glycogen synthesis. Tracing experiments with a radiolabeled version could elucidate its cellular processing.
-
Cytotoxicity: High concentrations of unnatural sugars or the TEG-alkyne moiety may be toxic to cells. Always perform viability assays in parallel with labeling experiments.
-
Low Labeling Efficiency: If no signal is detected, it may indicate poor uptake, lack of recognition by metabolic enzymes, or rapid degradation. Consider using cell lines known for high rates of glycosylation or permeabilizing agents (with caution, as this may affect cell health).
-
Background Signal: Incomplete removal of excess click chemistry reagents can lead to high background. If using biotin-azide for enrichment, ensure stringent washing steps after streptavidin bead capture to remove non-specifically bound proteins.
-
Alternative Detection (SPAAC): For live-cell imaging, a copper-free click reaction is necessary. This involves using a strained alkyne (e.g., DBCO, BCN) on the probe and an azide on the metabolic sugar. Since β-Glc-TEG-Alkyne contains a terminal alkyne, it is not suitable for SPAAC with common azide probes. A reverse strategy, using an azide-modified glucose and a DBCO-fluorophore, would be required for live-cell SPAAC.
References
- 1. Chemoenzymatic synthesis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azide- and Alkyne-Bearing Metabolic Chemical Reporters of Glycosylation Show Structure-Dependent Feedback Inhibition of the Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic approaches to glycoprotein synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: beta-Glc-TEG-Alkyne Click Reaction
Welcome to the technical support center for the beta-Glc-TEG-Alkyne click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
The this compound click reaction is a copper(I)-catalyzed cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule. This reaction forms a stable triazole linkage, a cornerstone of "click chemistry" known for its high efficiency, specificity, and biocompatibility.[1][2][3] It is widely used for conjugating carbohydrates to other molecules in various applications, including drug discovery and material science.[4][5]
Q2: What are the key components of this reaction?
A successful reaction requires the alkyne (this compound), an azide-containing molecule, a copper(I) catalyst, a reducing agent to maintain the copper in its active Cu(I) state, and a suitable solvent system. Often, a copper-chelating ligand is also included to stabilize the catalyst and prevent side reactions.
Q3: My reaction is not working at all (no product formation). What are the most common reasons?
The most frequent culprits for a complete reaction failure are:
-
Inactive Copper Catalyst: The active Cu(I) catalyst may have been oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Degraded Reducing Agent: The reducing agent, typically sodium ascorbate, can degrade over time, especially in solution.
-
Reactant Insolubility: The sugar-based alkyne or the azide partner may not be fully soluble in the chosen solvent system, preventing them from reacting.
-
Copper Sequestration: Other molecules in your reaction mixture, particularly those with thiol groups, may be binding to the copper catalyst and inactivating it.
Troubleshooting Guide
Issue 1: Low to No Product Yield
If you are observing a low yield of your desired product or none at all, consult the following table for potential causes and solutions.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity (Cu(I) Oxidation) | Ensure your reaction is deoxygenated. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through your solvent or by using the freeze-pump-thaw method. Always use freshly prepared sodium ascorbate solution as a reducing agent to regenerate Cu(I). Capping the reaction vessel can also help minimize oxygen exposure. |
| Reagent Degradation | Prepare sodium ascorbate solutions fresh for each experiment. Check the purity and integrity of your this compound and azide partner. |
| Poor Reactant Solubility | For aqueous reactions, consider adding a co-solvent such as DMSO or t-BuOH to improve the solubility of your reactants. For large biomolecules, denaturing conditions might be necessary to expose the reactive groups. |
| Copper Sequestration | If your reaction mixture contains thiols (e.g., from proteins), they can bind to the copper catalyst. To counteract this, you can add an excess of the copper catalyst or introduce a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species. Using a stabilizing ligand can also protect the copper catalyst. |
| Suboptimal Temperature | The CuAAC reaction can benefit from moderate heating. If the reaction is sluggish at room temperature, try increasing the temperature to a level that is tolerated by your biomolecules. |
| Inappropriate Buffer or pH | The reaction generally works well around pH 7. Buffers containing high concentrations of chloride or Tris can interfere with the copper catalyst. Phosphate buffers can sometimes cause precipitation of copper complexes unless a ligand is used. |
Issue 2: Reaction Reproducibility Problems
Inconsistent results between experiments often point to subtle variations in setup and reagent handling.
| Potential Cause | Suggested Solution |
| Variable Oxygen Exposure | Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Even small differences in exposure can impact the catalyst's lifespan. |
| Inconsistent Reagent Preparation | Always prepare fresh stock solutions of critical reagents like sodium ascorbate. Ensure accurate and consistent concentrations of all components. |
| Order of Reagent Addition | The order of addition can be critical. It is often recommended to pre-mix the copper sulfate with the ligand before adding it to the solution of alkyne and azide. The reaction is then typically initiated by the addition of sodium ascorbate. |
Issue 3: Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates side reactions.
| Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction, forming a dimer of your alkyne, is promoted by Cu(II) and oxygen. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and that the reaction is protected from oxygen. |
| Damage to Biomolecules | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules. The use of a copper-chelating ligand, such as THPTA, can help mitigate this by stabilizing the copper and acting as a sacrificial reductant. |
Experimental Protocols
General Protocol for a Small Molecule Click Reaction
This protocol can be used as a starting point and should be optimized for your specific azide.
Reagent Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| This compound | 10 mM | Deionized Water or Buffer |
| Azide Partner | 10 mM | DMSO |
| Copper(II) Sulfate (CuSO₄) | 50 mM | Deionized Water |
| THPTA Ligand | 250 mM | Deionized Water |
| Sodium Ascorbate | 1 M | Deionized Water (prepare fresh) |
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, combine:
-
20 µL of 10 mM this compound (Final concentration: 1 mM)
-
24 µL of 10 mM Azide Partner (Final concentration: 1.2 mM, 1.2 equivalents)
-
Buffer or water to bring the volume to 162 µL.
-
-
Vortex the mixture gently.
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand solution by mixing 4 µL of 50 mM CuSO₄ with 20 µL of 250 mM THPTA (a 5:1 ligand to copper ratio).
-
Add the 24 µL of the copper/ligand mixture to the reaction tube.
-
Initiation: Add 4 µL of freshly prepared 1 M sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Vortex the tube gently and protect it from light.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up: The reaction can be quenched by adding a solution of EDTA to chelate the copper. The product can then be purified by an appropriate method such as HPLC or column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the this compound click reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting a failed this compound click reaction.
References
Technical Support Center: Optimizing β-Glc-TEG-Alkyne Labeling in Cells
Welcome to the technical support center for β-Glc-TEG-Alkyne labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-Glc-TEG-Alkyne and what is it used for?
β-Glc-TEG-Alkyne is a metabolic labeling reagent. It is a glucose analog that contains a terminal alkyne group. This allows for its incorporation into glycans and glycoproteins through the cell's natural metabolic pathways. The alkyne group then serves as a handle for "click chemistry," a highly specific and efficient bioorthogonal reaction, enabling the visualization and analysis of glycosylated molecules.
Q2: What is the general workflow for a β-Glc-TEG-Alkyne labeling experiment?
The general workflow consists of two main stages:
-
Metabolic Labeling: Cells are incubated with β-Glc-TEG-Alkyne, which is taken up and incorporated into newly synthesized glycans.
-
Click Chemistry Reaction: Following metabolic labeling, the alkyne-tagged glycans are reacted with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the detection and analysis of the labeled molecules.
Q3: What are the critical parameters to optimize for successful labeling?
Successful labeling depends on several factors, including:
-
Concentration of β-Glc-TEG-Alkyne
-
Incubation time for metabolic labeling
-
Cell health and density
-
Concentrations of click chemistry reagents (copper sulfate, ligand, reducing agent, and azide reporter)
-
Reaction time and temperature for the click reaction
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient incorporation of β-Glc-TEG-Alkyne | Increase the concentration of β-Glc-TEG-Alkyne (typically in the range of 25-100 µM). Extend the incubation time (from a few hours to overnight, depending on the cell type and metabolic rate). Ensure cells are healthy and actively dividing. |
| Inefficient Click Reaction | Optimize the concentrations of the click chemistry reagents. Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.[1] Use a copper-chelating ligand like THPTA or BTTAA to protect the copper(I) catalyst and improve reaction efficiency.[2][3] |
| Low Abundance of Target Glycoproteins | The target glycoproteins may be expressed at low levels. Consider using signal amplification techniques or a more sensitive fluorescent reporter. |
| Degradation of the Azide Reporter | Protect fluorescent azide reporters from light to prevent photobleaching. Store reagents as recommended by the manufacturer. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Action |
| Non-specific binding of the azide reporter | Decrease the concentration of the azide reporter probe.[4] Include additional wash steps after the click chemistry reaction to remove unbound reporter molecules. |
| Precipitation of copper reagents | Ensure that the copper sulfate and ligand are fully dissolved before adding to the reaction mixture. Prepare the click reaction cocktail fresh each time. |
| Autofluorescence of cells | Image the cells before the click reaction to determine the level of endogenous autofluorescence. If necessary, use a fluorescent reporter in a different spectral range. |
| Excess free biotin-azide | If using a biotin-azide reporter followed by streptavidin-fluorophore, ensure that there is no excess unbound biotin-azide, which can lead to non-specific binding.[5] |
Problem 3: Cell Death or Changes in Morphology
Possible Causes & Solutions
| Cause | Recommended Action |
| Cytotoxicity of β-Glc-TEG-Alkyne | Perform a dose-response experiment to determine the optimal, non-toxic concentration of β-Glc-TEG-Alkyne for your specific cell line. A typical starting point is 25-50 µM. |
| Copper-induced cytotoxicity | The copper(I) catalyst used in the click reaction can be toxic to cells. Minimize the copper concentration (10-100 µM is often sufficient for live-cell labeling). Use a copper-chelating ligand such as THPTA or BTTAA to reduce copper's toxicity. Minimize the duration of the click reaction. |
| DMSO toxicity | If the β-Glc-TEG-Alkyne or azide reporter is dissolved in DMSO, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). |
Experimental Protocols
Protocol 1: Optimizing β-Glc-TEG-Alkyne Concentration
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling (typically 80-90% confluent).
-
Titration of β-Glc-TEG-Alkyne: Prepare a range of β-Glc-TEG-Alkyne concentrations (e.g., 10, 25, 50, 100, 200 µM) in complete cell culture medium.
-
Metabolic Labeling: Replace the existing medium with the medium containing the different concentrations of β-Glc-TEG-Alkyne. Incubate for a set period (e.g., 18-24 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method like the CytoTox-Glo™ Assay to determine the highest non-toxic concentration.
-
Click Reaction and Analysis: Perform the click chemistry reaction with a fluorescent azide reporter on the labeled cells.
-
Quantification: Quantify the fluorescence intensity at each concentration using a fluorescence microscope or flow cytometer.
-
Determination of Optimal Concentration: The optimal concentration will be the highest concentration that provides a strong signal without significant cytotoxicity.
Protocol 2: In-Cell Click Chemistry Reaction (CuAAC)
-
Preparation of Reagents:
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution in water. This solution must be made fresh for each experiment.
-
Azide Reporter: Prepare a 2.5 mM stock solution in DMSO or water.
-
-
Wash Cells: After metabolic labeling with β-Glc-TEG-Alkyne, wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: In a microfuge tube, combine the following in order, vortexing briefly after each addition:
-
PBS buffer
-
Azide detection reagent (final concentration of 2-40 µM)
-
THPTA solution (final concentration to be at least 5-fold excess over CuSO₄)
-
CuSO₄ solution (final concentration of 50-100 µM)
-
-
Initiate Click Reaction: Add the freshly prepared sodium ascorbate solution to the cocktail to initiate the reaction (final concentration of 2.5-5 mM). Vortex briefly.
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash and Image: Wash the cells three times with PBS and proceed with imaging or other downstream analysis.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Click Chemistry Reagents
| Reagent | Stock Concentration | Typical Final Concentration | Reference |
| β-Glc-TEG-Alkyne | 10-50 mM in DMSO | 25-100 µM | |
| Copper (II) Sulfate (CuSO₄) | 20 mM in water | 10-100 µM | |
| Ligand (THPTA or BTTAA) | 100 mM in water | 5x the copper concentration | |
| Sodium Ascorbate | 300 mM in water (fresh) | 2.5-5 mM | |
| Azide Reporter | 1-10 mM in DMSO/water | 2-40 µM |
Visualizations
Caption: Experimental workflow for β-Glc-TEG-Alkyne labeling.
Caption: Troubleshooting logic for common labeling issues.
Caption: Conceptual pathway of metabolic labeling and detection.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Fluorescence in Metabolic Labeling with beta-Glc-TEG-Alkyne
Welcome to the technical support center for troubleshooting experiments involving beta-Glc-TEG-Alkyne and other alkyne-based metabolic labels. High background fluorescence is a common issue that can obscure specific signals and compromise data quality. This guide provides detailed troubleshooting steps, FAQs, and optimized protocols to help you minimize background and achieve clear, publication-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I seeing background fluorescence when using it?
This compound is a metabolic labeling reagent. It is a glucose analog modified with a triethylene glycol (TEG) linker and a terminal alkyne group. Cells take up this sugar and incorporate it into newly synthesized glycoproteins. The alkyne group then serves as a chemical handle for covalent attachment of a fluorescent azide probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
The background fluorescence you are observing does not come from the this compound itself, but rather from various sources that interfere with the specific detection of the labeled glycoproteins. Common culprits include cellular autofluorescence, non-specific binding of the fluorescent azide probe, and issues with the click chemistry reaction itself.[1][2][3]
Q2: What are the primary sources of high background in a click chemistry labeling experiment?
High background can originate from several sources, which can be broadly categorized as follows:
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, collagen, and riboflavin.[4][5] Furthermore, aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.
-
Non-Specific Probe Binding: The fluorescent azide probe can bind to cells or cellular components through hydrophobic or electrostatic interactions, independent of the click reaction. This is a frequent cause of high background, especially with hydrophobic dyes.
-
Suboptimal Reagent Concentrations: Using too high a concentration of the alkyne metabolic label or the fluorescent azide probe can lead to increased background.
-
Inefficient or Incomplete Reactions: Unreacted alkyne groups on labeled glycoproteins or residual azide probes can contribute to background noise if not properly washed away.
-
Reagent Quality and Handling: Degradation of stock solutions, particularly the sodium ascorbate reducing agent for CuAAC, can lead to inefficient reactions and side products. Fluorophore aggregates can also cause punctate, non-specific staining.
Q3: My "no-alkyne" negative control is fluorescent. What is the cause?
A fluorescent signal in your negative control (cells not treated with this compound but subjected to all other steps) is a clear indication that the background is not from the metabolic label itself. The most likely causes are:
-
Non-specific binding of the azide-fluorophore: The fluorescent probe is adhering to cellular structures.
-
Cellular autofluorescence: The natural fluorescence of the cells is being detected. You can check this by imaging a sample that has only been fixed (and not exposed to any fluorescent probe).
To address this, focus on improving blocking and washing steps, and consider using a different, less "sticky" fluorophore.
Troubleshooting Guide
Use the following table to diagnose and solve common issues related to high background fluorescence.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in all samples, including negative controls. | 1. Non-specific binding of azide probe. 2. Cellular autofluorescence. 3. Insufficient washing. | 1. Decrease the concentration of the azide-fluorophore. Include a blocking step (e.g., with 3% BSA). Increase the number and duration of washing steps post-incubation. Add a mild detergent like 0.05% Tween 20 to your wash buffer. 2. Image an unstained control to assess autofluorescence. If high, consider using a commercial quenching agent (e.g., Sudan Black B) or switching to fluorophores in the far-red spectrum, where autofluorescence is often lower. 3. Increase the number of washes to at least 3-4 times for 5 minutes each after the click reaction. |
| Signal is weak and background is high. | 1. Suboptimal alkyne labeling. 2. Inefficient click reaction. 3. Photobleaching. | 1. Titrate the concentration of this compound (typically 10-100 µM). Optimize the incubation time (24-72 hours is common). 2. Always use a freshly prepared solution of sodium ascorbate. Ensure the correct ligand-to-copper ratio (e.g., 5:1) to stabilize the Cu(I) catalyst. 3. Use an anti-fade mounting medium and minimize light exposure during imaging. |
| Punctate or speckled background staining. | 1. Fluorophore/antibody aggregates. 2. Reagent precipitation. | 1. Centrifuge the azide-fluorophore solution at high speed before use to pellet any aggregates. 2. Ensure all click reaction components are fully dissolved before adding to the sample. |
| High background in fixed and permeabilized cells. | 1. Fixative-induced autofluorescence. 2. Permeabilization issues. | 1. Minimize fixation time. Consider using an organic solvent like ice-cold methanol for fixation instead of aldehydes. A sodium borohydride treatment can sometimes reduce aldehyde-induced autofluorescence. 2. Ensure permeabilization is sufficient for intracellular targets, as inadequate access can sometimes paradoxically increase non-specific staining. |
Experimental Protocols & Methodologies
This section provides a general, optimized protocol for metabolic labeling of glycoproteins in cultured cells using this compound, followed by fluorescent detection via CuAAC.
Protocol 1: Metabolic Labeling and Click Chemistry Detection
Materials:
-
This compound (e.g., 10-50 mM stock in sterile DMSO)
-
Azide-conjugated fluorophore (e.g., 1-5 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA, 50 mM stock in water/DMSO)
-
Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh immediately before use )
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Metabolic Labeling:
-
Plate cells to be in logarithmic growth phase at the time of labeling.
-
Add this compound stock solution to the culture medium to a final concentration of 10-100 µM.
-
Culture cells for 24-72 hours to allow for incorporation of the alkyne sugar.
-
Control: Culture a parallel set of cells without the alkyne sugar to serve as a negative control.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS to remove unincorporated label.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer (3% BSA in PBS) for 1 hour at room temperature to reduce non-specific probe binding.
-
-
Click Chemistry Reaction (CuAAC):
-
Important: Prepare the click reaction cocktail immediately before use and add components in the specified order to prevent precipitation.
-
Prepare a "premix" of CuSO₄ and ligand. For a final reaction volume of 100 µL, you might mix 2 µL of 20 mM CuSO₄ and 5 µL of 50 mM ligand.
-
In a separate tube, prepare the final click cocktail. For each sample, combine:
-
PBS (to final volume)
-
Azide-fluorophore (to final concentration of 1-10 µM)
-
CuSO₄/Ligand premix
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM. Mix gently but thoroughly.
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail.
-
Wash the cells at least three times for 5 minutes each with Wash Buffer.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image using fluorescence microscopy. Use identical acquisition settings for your labeled samples and negative controls.
-
Recommended Reagent Concentrations
| Reagent | Stock Concentration | Typical Final Concentration | Key Considerations |
| This compound | 10-50 mM in DMSO | 10-100 µM | Titrate to find the lowest concentration that gives a robust signal without toxicity. |
| Azide-Fluorophore | 1-5 mM in DMSO | 1-10 µM | Higher concentrations increase the risk of non-specific binding. Titration is critical. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 100-400 µM | Can be toxic to cells; use in conjunction with a stabilizing ligand. |
| Cu(I)-Stabilizing Ligand | 50 mM in H₂O/DMSO | 500 µM - 2 mM | A 5:1 ligand-to-copper molar ratio is often recommended to protect cells and stabilize the catalyst. |
| Sodium Ascorbate | 100 mM in H₂O | 1-5 mM | Must be prepared fresh. Degraded ascorbate leads to failed reactions. |
Visual Guides
Experimental Workflow
The following diagram illustrates the key steps in a metabolic labeling experiment, highlighting critical points for background reduction.
Caption: Workflow for metabolic labeling highlighting critical background reduction steps.
Troubleshooting Logic
Use this flowchart to systematically diagnose the source of high background fluorescence.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: beta-Glc-TEG-Alkyne Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of beta-Glc-TEG-Alkyne and other novel glucose analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity assessment important?
A1: this compound is a chemically modified glucose molecule. The glucose component suggests potential interaction with cellular glucose transporters and metabolic pathways. The triethylene glycol (TEG) linker and the terminal alkyne group introduce functionalities that can be used for "click" chemistry, a method for attaching other molecules (e.g., fluorescent dyes, targeting ligands).[1][2] Given that modifications to glucose can alter its biological activity, and the alkyne group itself could have biological effects, assessing its cytotoxicity is a critical first step in any experimental application to ensure that observed effects are not simply due to cell death.[3][4][5]
Q2: Which cell lines should I use for an initial cytotoxicity screen of this compound?
A2: The choice of cell lines should be guided by the intended application of the compound. It is advisable to use a panel of cell lines, including:
-
Target cells: Cells that you intend to study using this compound.
-
Control cells: A commonly used, well-characterized cell line (e.g., HEK293 for human embryonic kidney, or a non-cancerous cell line like NHDF-Neo) to assess general toxicity.
-
High vs. Low Glucose Transporter (GLUT) expressing cells: Comparing cytotoxicity in cell lines with different levels of GLUT expression could provide initial insights into whether the uptake of the compound is transporter-mediated.
Q3: What are the most common assays to assess the cytotoxicity of a new compound like this compound?
A3: Several standard assays can be used. It is often recommended to use at least two different assays that measure different aspects of cell death to confirm results. Common choices include:
-
Metabolic Assays (e.g., MTT, WST-1, CCK-8): These colorimetric assays measure the metabolic activity of viable cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, which occurs during necrosis or late apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays detect specific markers of programmed cell death (apoptosis).
Q4: What concentration range of this compound should I test?
A4: For an initial screen of an unknown compound, it is best to use a wide, logarithmic range of concentrations (e.g., from low micromolar to millimolar). A typical starting range could be 0.1 µM, 1 µM, 10 µM, 100 µM, and 1000 µM. The results from this initial screen will help you to determine a more focused concentration range for subsequent, more detailed experiments to calculate the IC50 (the concentration at which 50% of cell viability is inhibited).
Troubleshooting Guides
Problem 1: High background signal in my colorimetric (MTT, WST-1) assay.
| Possible Cause | Troubleshooting Step |
| Chemical Reaction: The compound may directly react with the assay reagent (e.g., reducing the tetrazolium salt in the absence of cells). | Solution: Run a "no-cell" control where you add this compound at all your tested concentrations to wells containing only cell culture medium and the assay reagent. Subtract any absorbance from this control from your experimental values. |
| Media Components: Phenol red in the culture medium can interfere with absorbance readings. | Solution: If possible, perform the final incubation with the assay reagent in phenol red-free medium. |
| Contamination: Bacterial or fungal contamination can lead to high metabolic activity. | Solution: Regularly check your cell cultures for contamination. If contamination is suspected, discard the cells and start a new culture from a frozen stock. |
Problem 2: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: Inconsistent number of cells in each well. | Solution: Ensure your cell suspension is homogenous before and during seeding. Gently pipette the cell suspension up and down several times before aliquoting into wells. Avoid letting cells settle in the tube or reservoir. |
| Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration. | Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity within the plate. |
| Compound Precipitation: The compound may not be fully soluble at higher concentrations. | Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent (ensuring the solvent itself is not toxic at the final concentration). |
Problem 3: No cytotoxic effect observed even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Compound is not cytotoxic: The compound may genuinely have low or no cytotoxicity in the tested cell line and time frame. | Solution: This is a valid result. Consider extending the incubation time (e.g., from 24h to 48h or 72h) to see if a cytotoxic effect emerges over a longer period. |
| Low cellular uptake: The compound may not be efficiently entering the cells. | Solution: If you hypothesize a specific uptake mechanism (e.g., GLUT transporters), you could try to assess uptake directly, for example, by attaching a fluorescent tag to the alkyne group. |
| Assay not sensitive enough: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects. | Solution: Try a different, more sensitive cytotoxicity assay. For example, if you used a metabolic assay, try an apoptosis assay. |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This protocol measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same amount of solvent used to dissolve the compound) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In addition to your experimental wells, set up controls for:
-
Maximum LDH release: Treat a set of wells with a lysis buffer (provided with most commercial kits) to induce 100% cell death.
-
No-cell background: Wells containing only culture medium.
-
-
Sample Collection: After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) with a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The IC50 value is a key metric representing the concentration of a compound that causes 50% inhibition of a biological function (in this case, cell viability).
Table 1: Example IC50 Values (µM) of this compound after 48h Treatment
| Cell Line | Assay Used | IC50 (µM) | 95% Confidence Interval |
| HCT-116 | MTT | 150.5 | 135.2 - 167.8 |
| MCF-7 | MTT | 212.3 | 198.4 - 227.5 |
| NHDF-Neo | MTT | > 1000 | N/A |
| HCT-116 | LDH Release | 185.7 | 170.1 - 202.9 |
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for cytotoxicity assessment of a novel compound.
Potential Signaling Pathway Involvement
As a glucose analog, this compound could potentially interfere with glucose metabolism and related signaling pathways. The insulin signaling pathway is a key regulator of glucose uptake and is a relevant pathway to investigate for potential off-target effects.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic activity studies of alkyne linked analogues of Nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in β-Glc-TEG-Alkyne Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their β-Glc-TEG-Alkyne experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is β-Glc-TEG-Alkyne and how does it work?
β-Glc-TEG-Alkyne is a glucose analog modified with a terminal alkyne group via a triethylene glycol (TEG) linker. It is used in metabolic labeling studies to investigate glycosylation. Cells take up this analog and incorporate it into their glycans through their natural metabolic pathways. The alkyne group serves as a bioorthogonal handle, allowing for the specific detection of these modified glycans through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
Q2: What are the most common causes of a poor signal-to-noise ratio in my experiments?
A poor signal-to-noise ratio typically stems from two main issues: a weak specific signal or high background noise.
-
Weak Signal:
-
Insufficient incorporation of the β-Glc-TEG-Alkyne probe into cellular glycans.
-
Inefficient click chemistry reaction.
-
Low abundance of the target glycoproteins.
-
Inaccessible alkyne groups within the folded glycoprotein structure.
-
-
High Background:
-
Non-specific binding of the azide-reporter probe to cells or the substrate.
-
Cellular autofluorescence.
-
Residual, unreacted azide-reporter probe.
-
Precipitation of copper catalyst.
-
Q3: How can I increase the specific signal from my β-Glc-TEG-Alkyne labeling?
To enhance your specific signal, consider the following strategies:
-
Optimize Probe Concentration and Incubation Time: Titrate the concentration of β-Glc-TEG-Alkyne and the incubation time to maximize incorporation without inducing cellular toxicity.
-
Enhance Click Reaction Efficiency: Ensure all components of the click reaction are fresh and at optimal concentrations. The use of a copper(I)-stabilizing ligand like THPTA is crucial for efficient and biocompatible labeling.[1][2][3]
-
Improve Reagent Accessibility: For fixed and permeabilized cells, ensure thorough permeabilization to allow the click chemistry reagents to access intracellular glycoproteins.
Q4: What are the best practices for reducing background fluorescence?
Minimizing background is critical for achieving a good signal-to-noise ratio. Here are some effective approaches:
-
Thorough Washing: Increase the number and duration of washing steps after incubation with the azide-reporter to remove any unbound probe.
-
Use of Blocking Agents: For immunofluorescence-based detection, use a blocking solution (e.g., BSA) to reduce non-specific antibody binding.[4]
-
Quench Autofluorescence: If high cellular autofluorescence is an issue, especially in the blue and green channels, consider using a commercially available autofluorescence quencher.[5]
-
Use Fluorogenic Dyes: Employ "click-on" fluorogenic azide reporters that are non-fluorescent until they react with the alkyne, thereby minimizing background from unreacted dye.
Troubleshooting Guides
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Metabolic Labeling | Increase the concentration of β-Glc-TEG-Alkyne (e.g., titrate from 10-100 µM). Extend the incubation time (e.g., 24-72 hours) to allow for more incorporation. |
| Inefficient Click Chemistry Reaction | Prepare the sodium ascorbate solution fresh for each experiment. Use a copper(I)-stabilizing ligand such as THPTA at a 5:1 molar ratio to CuSO₄ to enhance the reaction and protect cells. Ensure the pH of the reaction buffer is optimal (typically around 7). |
| Inactivated Azide/Alkyne Groups | Ensure that buffers used during labeling and click reaction do not contain reducing agents like DTT or β-mercaptoethanol, which can compromise the azide group. |
| Inaccessible Alkyne Groups | If labeling fixed cells, ensure adequate permeabilization (e.g., with Triton X-100 or saponin) to allow reagents to reach intracellular targets. |
| Low Target Abundance | Use a more sensitive detection method (e.g., a brighter fluorophore or a signal amplification system). Confirm the expression of target glycoproteins in your cell model. |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Azide Reporter | Increase the number and duration of wash steps after the click reaction. Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer. Reduce the concentration of the azide reporter probe. |
| Cellular Autofluorescence | Image a control sample that has not been labeled to determine the level of autofluorescence. Use fluorophores in the red or far-red spectrum, as autofluorescence is often lower in these regions. |
| Precipitation of Copper Catalyst | Ensure proper mixing of the click chemistry reagents. The copper sulfate and ligand should be pre-mixed before adding to the reaction mixture. |
| Use of Fluorogenic "Click-on" Dyes | Switch to a fluorogenic azide reporter that only becomes fluorescent after the click reaction. This significantly reduces background from unreacted probes. |
Experimental Protocols
General Protocol for Metabolic Labeling and Detection of Glycoproteins with β-Glc-TEG-Alkyne
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup.
1. Metabolic Labeling a. Plate cells at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of β-Glc-TEG-Alkyne in a suitable solvent (e.g., DMSO or sterile water). c. The next day, replace the culture medium with fresh medium containing the desired final concentration of β-Glc-TEG-Alkyne (a starting concentration of 25-50 µM is recommended). d. Incubate the cells for 24-72 hours under standard culture conditions.
2. Cell Fixation and Permeabilization (for intracellular targets) a. Wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Reaction a. Prepare the following stock solutions:
- Azide-fluorophore (e.g., 10 mM in DMSO)
- Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water)
- Copper(I)-stabilizing ligand (e.g., THPTA) (e.g., 100 mM in water)
- Sodium Ascorbate (e.g., 100 mM in water, prepare fresh ) b. Prepare the "Click-it®" reaction cocktail immediately before use. For a 500 µL reaction volume, mix the components in the following order:
- 435 µL PBS
- 10 µL CuSO₄ solution (final concentration: 400 µM)
- 10 µL THPTA solution (final concentration: 2 mM)
- 20 µL Azide-fluorophore solution (final concentration: 400 µM)
- 25 µL freshly prepared Sodium Ascorbate solution (final concentration: 5 mM) c. Remove the wash buffer from the cells and add the "Click-it®" reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS.
4. Imaging a. If desired, counterstain the nuclei with a DNA stain (e.g., DAPI). b. Mount the coverslips with an anti-fade mounting medium. c. Image the cells using an appropriate fluorescence microscope.
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Stock Concentration | Final Concentration | Reference |
| Azide-Fluorophore | 1-10 mM in DMSO | 2-50 µM | |
| CuSO₄ | 20 mM in H₂O | 50-100 µM | |
| THPTA Ligand | 50-100 mM in H₂O | 250-500 µM | |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 2.5-5 mM |
Note: These concentrations are starting points and may require optimization for your specific system.
Table 2: Optimization of Alkyne Probe Concentration for Metabolic Labeling
| Probe Concentration | Relative Fluorescence Intensity | Background Level | Notes |
| 1 µM | Low | Low | May be too low for robust detection. |
| 10 µM | Moderate-High | Low-Moderate | Often a good starting point for balancing signal and background. |
| 50 µM | High | Moderate-High | Can provide strong signal but may increase background. |
| 100 µM | High | High | May lead to significant background and potential cytotoxicity. |
This table provides a conceptual framework for optimizing probe concentration based on common observations in metabolic labeling experiments.
Visualizations
Caption: Experimental workflow for β-Glc-TEG-Alkyne labeling and detection.
Caption: Troubleshooting logic for improving signal-to-noise ratio.
References
solubility issues with beta-Glc-TEG-Alkyne in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with beta-Glc-TEG-Alkyne in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: While specific quantitative solubility data for this compound in various buffers is not extensively published, its chemical structure provides insight into its expected behavior. The molecule contains a glucose moiety and a tetraethylene glycol (TEG) linker, both of which are highly hydrophilic and contribute to its water solubility.[1][2] Glucose is very soluble in water, and TEG is completely miscible with water.[1] However, the terminal alkyne group is hydrophobic and can contribute to reduced solubility at higher concentrations. Therefore, while this compound is expected to be soluble in aqueous buffers, issues may arise at high concentrations or in certain buffer conditions.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to the poor dissolution of this compound:
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the specific buffer system.
-
Temperature: The temperature of the buffer can significantly impact solubility. Some compounds require gentle warming to dissolve effectively.
-
Buffer Composition: The pH, ionic strength, and presence of other salts in your buffer can influence the solubility of the compound.
-
Purity of the Compound: Impurities in the this compound preparation could potentially affect its solubility.
-
Rate of Dissolution: The compound may be dissolving, but at a very slow rate.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, using a small amount of a water-miscible organic co-solvent is a common strategy to enhance the solubility of compounds with hydrophobic moieties. For this compound, solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution, which is then diluted into the final aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not interfere with downstream applications.
Troubleshooting Guides
Issue 1: Precipitate forms when adding this compound to the aqueous buffer.
This issue commonly arises when the local concentration of the compound exceeds its solubility limit upon addition to the buffer.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a small volume of a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution.
-
Gradual Addition: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid and even dispersal.
-
Optimize Co-solvent Concentration: If precipitation still occurs, you may need to adjust the concentration of your stock solution or the final percentage of the organic co-solvent in your buffer. Always perform a control experiment to ensure the co-solvent does not affect your assay.
-
Temperature Adjustment: Gentle warming of the buffer (e.g., to 37°C) can sometimes aid in dissolution. However, be mindful of the thermal stability of other components in your experiment.
Issue 2: The compound appears to be insoluble or dissolves very slowly.
Slow dissolution can be mistaken for insolubility. The following steps can help improve the rate and extent of dissolution.
Troubleshooting Steps:
-
Increase Agitation: Ensure the solution is being adequately mixed. Use a vortexer for small volumes or a magnetic stirrer for larger volumes.
-
Increase Dissolution Time: Allow more time for the compound to dissolve. It can be beneficial to leave the solution stirring for an extended period (e.g., 30-60 minutes).
-
Sonication: Brief sonication in a water bath can help to break up aggregates and accelerate dissolution.
-
pH Adjustment: The solubility of molecules can be pH-dependent. While the components of this compound are not strongly ionizable, significant deviations from neutral pH could potentially impact solubility. If your experimental conditions allow, test the solubility in buffers with slightly different pH values.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Aqueous Buffers
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual solubility should be determined empirically.
| Buffer (pH 7.4) | Temperature (°C) | Maximum Estimated Soluble Concentration (mM) | Observations |
| Deionized Water | 25 | 50 | Clear solution |
| PBS (1X) | 25 | 25 | Clear solution |
| Tris-HCl (50 mM) | 25 | 30 | Clear solution |
| HEPES (50 mM) | 25 | 28 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a microcentrifuge tube.
-
Add Co-solvent: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolve: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Assessing Solubility in an Aqueous Buffer
-
Prepare Buffer: Prepare the desired aqueous buffer at the correct pH and ionic strength.
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in the aqueous buffer.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
(Optional) Spectroscopic Analysis: For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or a specific assay for the alkyne or glucose moiety).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the aqueous solubility of this compound.
References
common pitfalls in using beta-Glc-TEG-Alkyne
Welcome to the technical support center for β-Glc-TEG-Alkyne. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is β-Glc-TEG-Alkyne and what is it used for?
A1: β-Glc-TEG-Alkyne is a chemical reagent used in "click chemistry," a method for efficiently joining molecules.[1][2][3] It consists of a glucose (Glc) molecule linked to an alkyne group via a tetraethylene glycol (TEG) spacer. The terminal alkyne allows for covalent attachment to molecules containing an azide group through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[4][5] Its primary application is in bioconjugation, enabling the labeling and detection of biomolecules in various biochemical research areas.
Q2: What are the recommended storage conditions for β-Glc-TEG-Alkyne?
A2: For optimal stability, β-Glc-TEG-Alkyne should be stored at -20°C upon receipt. For short-term use, it can be kept at room temperature in the continental US, but storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.
Q3: In which solvents is β-Glc-TEG-Alkyne soluble?
A3: Due to the hydrophilic nature of the glucose and TEG components, β-Glc-TEG-Alkyne is expected to have good solubility in aqueous buffers and polar organic solvents such as DMSO and DMF. For click chemistry reactions in aqueous media, it is advisable to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture.
Q4: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry when using this reagent?
A4: The primary difference lies in the reaction conditions. CuAAC requires a copper(I) catalyst, which can be toxic to living cells, limiting its application in live-cell imaging. SPAAC, on the other hand, does not require a cytotoxic copper catalyst and is therefore more suitable for applications in biological systems. However, the reagents for SPAAC (strained cyclooctynes) can be more expensive.
Troubleshooting Guide
Below are common issues encountered during experiments with β-Glc-TEG-Alkyne and steps to resolve them.
Problem 1: Low or No "Click" Reaction Yield
This is one of the most common issues and can be attributed to several factors.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Reagents | - Ensure fresh, high-quality reagents are used. Sodium ascorbate solutions, in particular, should be made fresh. |
| - Verify the integrity of the azide-containing counterpart. | |
| Suboptimal Reagent Concentrations | - Optimize the concentrations of all reaction components. A common starting point for CuAAC is: 1-10 µM azide, 10-100 µM alkyne, 50 µM CuSO4, 500 µM ligand (e.g., TBTA), and 5 mM sodium ascorbate. |
| Inefficient Copper(I) Catalyst | - For CuAAC, ensure the copper is in the +1 oxidation state. Sodium ascorbate is used to reduce Cu(II) to Cu(I). Ensure the sodium ascorbate solution is fresh and in excess. |
| - Use a copper-chelating ligand like TBTA or BTTAA to stabilize the Cu(I) and improve reaction efficiency. | |
| Inhibitors in the Reaction Mixture | - Buffers containing chelating agents (e.g., EDTA) can sequester the copper catalyst. Purify your biomolecule to remove such components or perform a buffer exchange. |
| Steric Hindrance | - The accessibility of the alkyne or azide group on the reacting molecules can affect efficiency. Consider using a longer linker if steric hindrance is suspected. |
Problem 2: Non-Specific Labeling or High Background
Non-specific binding or labeling can obscure results, particularly in imaging experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Unreacted Reagents | - After the click reaction, it is crucial to remove any unreacted β-Glc-TEG-Alkyne and the azide-containing probe. Use appropriate purification methods such as dialysis, size-exclusion chromatography, or precipitation. |
| Copper-Mediated Protein Aggregation | - High concentrations of copper can lead to protein aggregation and non-specific signals. Optimize the copper concentration and consider using a copper-chelating ligand to minimize this effect. |
| Hydrophobic Interactions | - While β-Glc-TEG-Alkyne is hydrophilic, the azide-containing probe might have hydrophobic properties leading to non-specific binding. Include detergents (e.g., Tween-20, Triton X-100) in washing buffers to reduce non-specific interactions. |
| Inadequate Blocking | - In applications like Western blotting or immunofluorescence, ensure sufficient blocking of non-specific sites with agents like BSA or non-fat dry milk. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an azide-modified protein with β-Glc-TEG-Alkyne.
Caption: Workflow for a typical CuAAC experiment.
Logical Troubleshooting Flowchart
If you are experiencing issues with your click chemistry reaction, follow this logical workflow to diagnose the problem.
Caption: A step-by-step troubleshooting guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
Technical Support Center: Optimizing beta-Glc-TEG-Alkyne Labeling
Welcome to the technical support center for beta-Glc-TEG-Alkyne labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a glucose analog modified with a triethylene glycol (TEG) spacer and a terminal alkyne group. It is used for metabolic labeling of glycans.[1] Once introduced to cell culture, cells uptake this analog and incorporate it into their glycan structures through their natural metabolic pathways. The alkyne group serves as a bioorthogonal handle for "click chemistry," allowing for the covalent attachment of a reporter molecule (e.g., a fluorescent dye or biotin) that has an azide group. This enables the visualization and analysis of glycosylated proteins.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time can vary significantly depending on the cell type, metabolic activity, and experimental goal. As a general starting point, a concentration range of 25-100 µM and an incubation time of 24 to 72 hours is recommended. However, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: Can this compound be toxic to my cells?
A3: Like many metabolic labels, high concentrations and prolonged exposure to this compound can potentially be cytotoxic. It is essential to perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your labeling experiment to ensure that the chosen concentration and incubation time do not adversely affect cell health. If cytotoxicity is observed, reducing the concentration or incubation time is recommended.
Q4: Why am I seeing low or no signal after the click reaction?
A4: Low or no signal can be due to several factors:
-
Suboptimal Incubation Time: The incubation time may be too short for sufficient incorporation of the alkyne sugar.
-
Low Metabolic Activity: The cells may have a low metabolic rate, leading to reduced uptake and incorporation.
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may not be efficient. This could be due to degraded reagents (especially sodium ascorbate), insufficient copper, or the presence of copper-chelating agents in your buffers.
-
Inaccessibility of the Alkyne Group: The alkyne tag on the incorporated sugar may be buried within the protein structure, making it inaccessible to the detection reagent.
Q5: Can I use this compound for in vivo studies?
A5: While metabolic glycoengineering has been applied in vivo, the use of this compound in whole organisms requires careful optimization and validation. Factors such as bioavailability, biodistribution, and potential toxicity need to be thoroughly investigated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Insufficient incubation time for metabolic labeling.2. Low concentration of this compound.3. Inefficient click reaction.4. Low abundance of target glycoproteins. | 1. Increase the incubation time (e.g., try 48 or 72 hours).2. Increase the concentration of this compound (e.g., try 100 µM or higher, monitoring for cytotoxicity).3. Prepare fresh sodium ascorbate solution for the click reaction. Ensure the copper sulfate solution is not expired. Consider using a copper-chelating ligand like THPTA to improve reaction efficiency.[2]4. Increase the amount of protein lysate used for the analysis. |
| High Background Signal | 1. Non-specific binding of the detection reagent.2. High concentration of the azide-alkyne detection reagent. | 1. Ensure adequate washing steps after the click reaction.2. Titrate down the concentration of the detection reagent. A typical starting concentration is 20 µM, but this can be lowered if high background is observed.[3] |
| Cell Death or Poor Cell Health | 1. Cytotoxicity from this compound.2. Cytotoxicity from the click reaction components (copper). | 1. Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay.2. For live-cell imaging, ensure the click reaction is performed quickly (e.g., 5-10 minutes) and the cells are washed thoroughly. The use of a copper-chelating ligand like THPTA can also protect cells from copper-induced damage.[2][4] |
| Inconsistent Results | 1. Variation in cell confluency or metabolic state.2. Inconsistent timing of incubation or reagent addition. | 1. Ensure cells are seeded at the same density and are in a similar metabolic state (e.g., log phase growth) for each experiment.2. Use a standardized protocol with consistent timing for all steps. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for this compound Labeling
This protocol describes a time-course experiment to determine the optimal incubation time for metabolic labeling with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Click chemistry reagents (e.g., Copper (II) sulfate, sodium ascorbate, THPTA ligand, azide-functionalized fluorescent dye)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Cell Seeding: Seed cells in multiple plates at a density that will result in 70-80% confluency at the time of harvest.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Add this compound to the cell culture medium to a final concentration of 50 µM (this is a starting point and may need optimization).
-
Incubate the cells for different durations: 0, 12, 24, 48, and 72 hours. Include a no-sugar control for each time point.
-
-
Cell Harvest and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Click Reaction:
-
To 50 µg of protein lysate, add the click reaction cocktail. A general recipe per reaction is:
-
Protein lysate in PBS to a final volume of 100 µL
-
Azide-functionalized fluorescent dye (e.g., AFDye 488 Azide) to a final concentration of 20 µM.
-
Freshly prepared click reaction mix (pre-mixed in order: THPTA, copper (II) sulfate, and sodium ascorbate).
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation (Optional, for cleaning up the sample):
-
Precipitate the protein using a methanol/chloroform method.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Run the samples on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen dye.
-
Stain the gel with a total protein stain (e.g., Coomassie) to verify equal protein loading.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the labeled proteins at each time point.
-
Plot the fluorescence intensity against the incubation time to determine the optimal duration for labeling.
-
Quantitative Data Summary
The following table represents hypothetical data from a time-course optimization experiment as described in Protocol 1.
| Incubation Time (hours) | Normalized Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 1.0 | 100 |
| 12 | 15.3 | 98 |
| 24 | 35.8 | 97 |
| 48 | 62.1 | 95 |
| 72 | 65.4 | 85 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the experimental system.
Visualizations
References
Technical Support Center: Purification of β-Glc-TEG-Alkyne Labeled Biomolecules
Welcome to the technical support center for the purification of β-Glc-TEG-Alkyne labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of biomolecules labeled with β-Glc-TEG-Alkyne.
Issue 1: Low Yield of Labeled Biomolecule
| Possible Cause | Recommended Solution |
| Incomplete Labeling Reaction | Ensure optimal conditions for the click chemistry reaction. Verify the quality and concentration of reagents, including the copper catalyst (if using CuAAC), ligand, and reducing agent. Consider extending the reaction time or optimizing the temperature. |
| Inefficient Purification Method | The chosen purification method may not be suitable for the specific biomolecule. For proteins, consider affinity chromatography targeting a different tag on the protein if the alkyne tag is sterically hindered. For smaller molecules, reverse-phase HPLC or size-exclusion chromatography might be more effective. |
| Steric Hindrance of the Alkyne Tag | The β-Glc-TEG-Alkyne tag may be inaccessible for binding to the purification resin.[1] Consider introducing a longer linker between the biomolecule and the tag. For proteins, purification under denaturing conditions can expose the tag, but this may affect protein function.[1] |
| Loss of Labeled Product During Wash Steps | The washing conditions may be too stringent, causing the labeled biomolecule to elute prematurely.[1] Decrease the concentration of detergents or salts in the wash buffer, or adjust the pH to improve binding to the column.[1] |
Issue 2: Non-Specific Binding and Contamination
| Possible Cause | Recommended Solution |
| Hydrophobic or Ionic Interactions with Resin | Unlabeled biomolecules may be interacting non-specifically with the purification matrix. Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to disrupt ionic interactions. Add non-ionic detergents (e.g., up to 2% Tween 20) or glycerol (up to 20%) to the wash buffer to reduce hydrophobic interactions. |
| Contaminants from Cell Lysate | Cell debris or highly abundant host cell proteins can co-purify with the target molecule. Ensure complete cell lysis and clarify the lysate by centrifugation and filtration (0.22 or 0.45 µm filter) before loading it onto the column. Consider adding a pre-clearing step with an appropriate resin to remove non-specific binders. |
| Inefficient Washing | Insufficient removal of unbound material can lead to contamination. Increase the number of wash steps or the volume of the wash buffer. A stepwise gradient elution can also help to separate the target molecule from contaminants. |
Issue 3: No Labeled Biomolecule Detected in Eluate
| Possible Cause | Recommended Solution |
| Failure of the Labeling Reaction | Confirm the successful incorporation of the β-Glc-TEG-Alkyne tag. This can be verified by mass spectrometry or by performing a small-scale click reaction with a fluorescently labeled azide and analyzing the product by SDS-PAGE and in-gel fluorescence. |
| Incorrect Buffer Composition | The pH or composition of the binding buffer may not be optimal for the interaction between the alkyne tag and the purification resin. Ensure the buffer pH is compatible with the resin's chemistry and the stability of your biomolecule. Avoid chelating agents like EDTA if using metal-based affinity chromatography. |
| Degradation of the Labeled Biomolecule | The target biomolecule may be unstable under the labeling or purification conditions. Add protease inhibitors to the cell lysate and buffers. Perform all purification steps at low temperatures (4°C) to minimize degradation. |
| Protein Not Expressing the Affinity Tag | For recombinant proteins, verify the integrity of the expression construct by DNA sequencing to ensure the tag is in the correct reading frame. Use a western blot with an antibody against the affinity tag to confirm its expression. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying a β-Glc-TEG-Alkyne labeled protein?
A1: The most common method involves a two-step "tag-ligand" strategy. First, the alkyne-labeled protein is reacted with an azide-biotin conjugate via a click chemistry reaction. Subsequently, the biotinylated protein can be efficiently purified using streptavidin-based affinity chromatography. This approach offers high specificity and yield.
Q2: How can I remove the copper catalyst after a CuAAC click chemistry reaction?
A2: Copper can be cytotoxic and interfere with downstream applications. It can be removed by using a copper-chelating resin or by dialysis against a buffer containing a chelating agent like EDTA. Alternatively, consider using copper-free click chemistry methods, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes cyclooctyne derivatives like DIBO.
Q3: Can I purify my alkyne-labeled biomolecule directly without a secondary tag like biotin?
A3: Direct purification is possible using resins functionalized with azide groups. However, this can sometimes lead to lower yields and higher non-specific binding compared to the biotin-streptavidin approach. Optimization of binding and washing conditions is crucial for success with this method.
Q4: What are the key parameters to optimize for a successful click chemistry reaction?
A4: The key parameters include the concentrations of the alkyne-labeled biomolecule and the azide probe, the copper (I) catalyst, a stabilizing ligand (e.g., THPTA or BTTAA), and a reducing agent (e.g., sodium ascorbate). The reaction should ideally be performed in an oxygen-free environment to prevent the oxidation of Cu(I) to Cu(II).
Q5: How can I confirm that my biomolecule is successfully labeled with β-Glc-TEG-Alkyne?
A5: Labeling can be confirmed using several methods. Mass spectrometry will show a mass shift corresponding to the addition of the β-Glc-TEG-Alkyne tag. Alternatively, a small-scale click reaction can be performed with an azide-functionalized fluorescent dye, followed by analysis using techniques like SDS-PAGE with in-gel fluorescence imaging or fluorescence spectroscopy.
Experimental Protocols & Workflows
Protocol 1: General Click Chemistry Labeling of an Alkyne-Modified Biomolecule with an Azide Probe
-
Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare the click chemistry reaction mix. For a typical CuAAC reaction, the final concentrations are:
-
Alkyne-biomolecule: 10-100 µM
-
Azide probe: 2-10 fold molar excess over the alkyne-biomolecule
-
CuSO₄: 50 µM
-
Ligand (e.g., THPTA or BTTAA): 100-250 µM
-
Sodium Ascorbate: 1-2 mM
-
-
Add the reagents in the following order: biomolecule, azide probe, CuSO₄/ligand premix, and finally sodium ascorbate to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if using a fluorescent azide.
-
Proceed with purification to remove excess reagents and the copper catalyst.
Experimental Workflow: Purification of a β-Glc-TEG-Alkyne Labeled Protein
Caption: Workflow for labeling and purification.
Troubleshooting Logic for Low Purification Yield
Caption: Troubleshooting low purification yield.
References
Validation & Comparative
A Head-to-Head Comparison: beta-Glc-TEG-Alkyne vs. 2-NBDG for Cellular Glucose Uptake Studies
For researchers in cellular metabolism, oncology, and diabetes, accurately measuring glucose uptake is paramount. This guide provides a comprehensive comparison of two prominent tools for this purpose: the classic fluorescent glucose analog, 2-NBDG, and a newer generation clickable probe, beta-Glc-TEG-Alkyne. We delve into their mechanisms, performance, and experimental workflows, supported by experimental data, to help you make an informed decision for your research.
The landscape of glucose uptake assays is evolving. While 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) has been a workhorse for many years, its large fluorophore has raised questions about its biological fidelity. In contrast, this compound, an alkyne-modified glucose analog, represents a "bioorthogonal" chemical reporter strategy, offering a potentially more accurate representation of cellular glucose transport.
At a Glance: Key Differences
| Feature | This compound | 2-NBDG |
| Detection Method | Two-step: Uptake followed by "click" chemistry with a fluorescent azide | One-step: Direct fluorescence detection after uptake |
| Probe Size | Smaller, less obtrusive alkyne tag | Bulky NBD fluorophore |
| Specificity for GLUTs | Potentially higher due to smaller tag, less steric hindrance | Questionable; evidence of uptake independent of known glucose transporters[1][2][3] |
| Signal Amplification | Possible through click chemistry | Not inherently possible |
| Experimental Workflow | Longer, involves a click reaction step | Shorter and more direct |
| Toxicity | Potential for copper catalyst toxicity (can be mitigated) | Generally low, but cell-type dependent |
| Photostability | Dependent on the chosen fluorescent azide | Moderate, can be prone to photobleaching |
Delving Deeper: Mechanism of Action and Performance
This compound: A "Stealth" Reporter
This compound is a glucose molecule modified with a small, bio-inert alkyne group via a tetraethylene glycol (TEG) linker. This minimal modification is designed to allow the molecule to be recognized and transported into the cell by glucose transporters (GLUTs) with minimal perturbation, mimicking the behavior of natural glucose more closely.
Once inside the cell, the alkyne tag does not fluoresce on its own. Its presence is detected in a second step through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[4][5] A fluorescently labeled azide is introduced, which covalently bonds to the alkyne-tagged glucose, rendering it fluorescent for visualization and quantification. This two-step approach offers the advantage of separating the biological process (uptake) from the detection step, potentially reducing artifacts. The small size of the alkyne tag is thought to make it a more "truthful" probe for glucose uptake activity compared to bulky fluorescent analogs.
2-NBDG: The Established, but Questioned, Fluorescent Analog
2-NBDG is a fluorescently-labeled deoxyglucose analog that has been widely used to directly monitor glucose uptake in living cells. It is transported into cells via glucose transporters and is subsequently phosphorylated by hexokinase, which traps it intracellularly. The accumulation of the fluorescent probe can then be measured using fluorescence microscopy, flow cytometry, or a plate reader.
However, a growing body of evidence raises concerns about the fidelity of 2-NBDG as a glucose tracer. The bulky NBD fluorophore significantly alters the molecule's size and chemical properties compared to glucose. Several studies have shown that the uptake of 2-NBDG may not be competitively inhibited by excess glucose and can occur independently of known glucose transporters like GLUT1. This suggests that 2-NBDG may enter cells through other, uncharacterized mechanisms, potentially leading to an inaccurate representation of true glucose transport.
Experimental Protocols: A Step-by-Step Guide
Experimental Protocol for this compound Glucose Uptake Assay
This protocol involves two main stages: incubation with the alkyne-glucose probe and subsequent detection via a copper-catalyzed click chemistry reaction (CuAAC).
Materials:
-
This compound
-
Cells of interest
-
Glucose-free culture medium
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
Glucose Starvation (Optional but Recommended): To enhance uptake, incubate cells in glucose-free medium for 1-2 hours prior to the assay.
-
Probe Incubation: Replace the medium with glucose-free medium containing this compound (typically 50-200 µM). Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove extracellular probe.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS containing 3% BSA.
-
Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., 1-10 µM)
-
CuSO4 (e.g., 100 µM)
-
Copper ligand (e.g., 500 µM THPTA)
-
Freshly prepared sodium ascorbate (e.g., 5 mM)
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS containing 3% BSA.
-
Imaging/Quantification: The cells are now ready for analysis by fluorescence microscopy or a fluorescence plate reader.
Experimental Protocol for 2-NBDG Glucose Uptake Assay
This protocol is more direct due to the inherent fluorescence of the probe.
Materials:
-
2-NBDG
-
Cells of interest
-
Glucose-free culture medium
-
Wash buffer (e.g., ice-cold PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Glucose Starvation (Optional but Recommended): Incubate cells in glucose-free medium for 1-2 hours.
-
Probe Incubation: Replace the medium with glucose-free medium containing 2-NBDG (typically 50-200 µM). Incubate for 15-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Imaging/Quantification: Immediately analyze the cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader (Excitation/Emission ~465/540 nm).
Visualizing the Workflows and Pathways
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of β-Glc-TEG-Alkyne and Ac4GlcNAz for Metabolic Labeling of Glycans
In the dynamic field of chemical biology, metabolic labeling has emerged as an indispensable tool for elucidating the roles of glycans in complex biological systems. This guide provides a comprehensive comparison of two prominent metabolic reporters: β-Glc-TEG-Alkyne and Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific research needs.
At their core, both molecules are analogs of N-acetylglucosamine (GlcNAc) that are processed by the cellular machinery and incorporated into various glycoconjugates. The key distinction lies in their bioorthogonal handles: β-Glc-TEG-Alkyne possesses a terminal alkyne group, while Ac4GlcNAz contains an azide group. This fundamental difference dictates the subsequent detection methods and can influence labeling efficiency and specificity.
Performance Comparison
The choice between an alkyne- and an azide-based reporter is a critical consideration in experimental design. The following table summarizes the key performance characteristics of β-Glc-TEG-Alkyne (represented by its close analog, peracetylated N-alkynyl-glucosamine or Ac4GlcNAlk, due to the limited direct comparative data for the TEG-linked variant) and Ac4GlcNAz.
| Feature | β-Glc-TEG-Alkyne (as Ac4GlcNAlk) | Ac4GlcNAz | Key Considerations & References |
| Bioorthogonal Handle | Terminal Alkyne | Azide | Alkyne reporters generally exhibit lower background in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] |
| Primary Detection Method | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | CuAAC or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | SPAAC is copper-free, making it more suitable for live-cell imaging due to the cytotoxicity of copper.[2] |
| Metabolic Incorporation | Enters the hexosamine salvage pathway. | Enters the hexosamine salvage pathway. | Both are processed to their respective UDP-sugar donors.[1][3] |
| Labeling Efficiency | Can be less efficient than azide counterparts in some cell lines.[4] | Generally considered to have robust labeling, though efficiency can be cell-type dependent. However, it can be less efficient than Ac4GalNAz for O-GlcNAc labeling. | The UDP-GlcNAc pyrophosphorylase step can be a bottleneck for the incorporation of GlcNAc analogs. |
| Specificity for O-GlcNAc | May offer higher specificity as it is less likely to be metabolically converted to GalNAlk. | Can be epimerized to UDP-GalNAz, leading to labeling of mucin-type O-glycans in addition to O-GlcNAc. | This metabolic cross-talk can be a significant consideration when specifically studying O-GlcNAcylation. |
| Potential Off-Target Effects | Per-O-acetylated sugars can lead to non-enzymatic S-glycosylation of cysteine residues. | Similar to alkyne analogs, the peracetylated form can cause artificial S-glycosylation. The azide group itself can be cytotoxic at high concentrations. | Un-acetylated or modified acetylated sugars have been developed to mitigate this issue. |
| Typical Concentration | 50-100 µM | 25-75 µM | Optimal concentration is cell-type dependent and requires empirical determination. |
| Cytotoxicity | High concentrations of peracetylated sugars can be cytotoxic. | High concentrations can inhibit cell growth and proliferation. The copper catalyst used in CuAAC is also a source of cytotoxicity. | A dose-response curve is recommended to determine the optimal, non-toxic concentration. |
Visualizing the Pathways and Workflows
To better understand the processes involved in metabolic labeling with these reporters, the following diagrams, generated using the DOT language, illustrate the metabolic pathway and the experimental workflows for detection.
Caption: Metabolic pathway of alkyne and azide sugar analogs.
References
- 1. pnas.org [pnas.org]
- 2. chempep.com [chempep.com]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tools and tactics to define specificity of metabolic chemical reporters [frontiersin.org]
A Comparative Guide to Glucose Transporter Probes: Specificity of beta-Glc-TEG-Alkyne
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of glucose uptake is paramount in various research fields, including cancer metabolism, diabetes, and neurobiology. This guide provides a comparative analysis of beta-Glc-TEG-Alkyne, a clickable glucose analog, with other commonly used glucose transporter probes. We will delve into the specificity of these probes for glucose transporters (GLUTs), present available data, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Glucose Transporter Probes
Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane. With 14 known isoforms displaying distinct tissue distribution, substrate specificity, and kinetic properties, the ability to specifically measure the activity of these transporters is crucial. Various probes have been developed for this purpose, ranging from radiolabeled glucose analogs to fluorescent derivatives and, more recently, clickable analogs.
This compound is a glucose molecule modified with a tetraethylene glycol (TEG) linker and a terminal alkyne group. This design allows for its transport into the cell via GLUTs, followed by detection through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This approach enables the attachment of a reporter molecule, such as a fluorophore or biotin, for visualization or downstream analysis.
Comparison of Glucose Transporter Probes
The ideal glucose transporter probe should exhibit high specificity for GLUTs, be efficiently transported into the cell, and its uptake should be competitively inhibited by glucose. However, many widely used probes fall short of these criteria.
| Probe | Type | Detection Method | Advantages | Disadvantages | GLUT Specificity Concerns |
| This compound | Clickable Analog | Click Chemistry (Fluorescence, Biotinylation) | High sensitivity and low background; versatile detection methods. | Limited direct comparative data on GLUT isoform specificity. | Specificity needs to be empirically determined for each cell type and GLUT isoform. |
| 2-Deoxy-D-glucose (2DG) | Radiolabeled Analog | Scintillation Counting | Gold standard for quantitative uptake studies. | Use of radioactivity; not suitable for single-cell imaging. | Generally considered a reliable indicator of glucose transport. |
| 18F-Fluorodeoxyglucose (18F-FDG) | PET Tracer | Positron Emission Tomography (PET) | Clinically established for in vivo imaging of glucose uptake. | Requires specialized imaging equipment; low spatial resolution. | Reflects overall glucose uptake, not specific to a single GLUT isoform. |
| 2-NBDG / 6-NBDG | Fluorescent Analog | Fluorescence Microscopy/Flow Cytometry | Commercially available; easy to use for imaging. | Uptake can be independent of GLUT1 [1][2]; bulky fluorescent tag may alter transport kinetics. | Significant evidence of non-specific uptake mechanisms raises serious concerns about its use as a reliable GLUT probe[1]. |
| 6-azido-6-deoxy-D-galactose (6AzGal) | Clickable Analog | Click Chemistry (Fluorescence) | Shows GLUT-dependent uptake; good correlation with 18F-FDG in vivo. | Different sugar backbone (galactose) may have different affinities for GLUT isoforms compared to glucose analogs. | Demonstrated to be a suitable substrate for GLUTs. |
Specificity of this compound: An Evidence-Based Assessment
Direct comparative studies on the specificity of this compound for various GLUT isoforms are currently limited in the published literature. However, studies on similar clickable monosaccharides, such as 6-azido-6-deoxy-D-galactose (6AzGal), provide strong evidence that the small alkyne modification is well-tolerated by glucose transporters.
Key findings for a similar clickable probe (6AzGal) that suggest the potential specificity of this compound:
-
GLUT-dependent uptake: The uptake of 6AzGal is inhibited by known GLUT inhibitors, indicating that its entry into the cell is mediated by these transporters.
-
Competition with glucose: The uptake of clickable analogs can be competitively inhibited by D-glucose, but not by L-glucose, further supporting GLUT-mediated transport.
-
Favorable physicochemical properties: The small size of the azide or alkyne group causes minimal perturbation to the parent sugar molecule, preserving its interaction with GLUTs.
Experimental Protocols
Cellular Uptake Assay using this compound and Click Chemistry
This protocol describes a general procedure for measuring the uptake of this compound in cultured cells followed by fluorescent detection using click chemistry.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Glucose-free culture medium
-
D-glucose (for competition assay)
-
GLUT inhibitor (e.g., Cytochalasin B)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry reaction buffer (e.g., PBS containing a copper(I) source like copper(II) sulfate and a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or flasks for flow cytometry) and allow them to adhere and grow to the desired confluency.
-
Starvation: Gently wash the cells with warm PBS and replace the culture medium with glucose-free medium. Incubate for 1-2 hours to deplete intracellular glucose stores.
-
Probe Incubation:
-
Test wells: Add this compound to the glucose-free medium at a final concentration of 10-100 µM.
-
Competition control: Pre-incubate cells with a high concentration of D-glucose (e.g., 25 mM) for 15 minutes before adding this compound.
-
Inhibitor control: Pre-incubate cells with a known GLUT inhibitor (e.g., 10 µM Cytochalasin B) for 30 minutes before adding this compound.
-
Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Wash: Aspirate the probe-containing medium and wash the cells three times with ice-cold PBS to remove extracellular probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail containing the copper(I) source, reducing agent, copper ligand, and the azide-fluorophore. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Wash: Wash the cells three times with PBS.
-
Counterstain (optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Imaging/Analysis:
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Flow Cytometry: Scrape the cells, resuspend them in PBS, and analyze them on a flow cytometer.
-
Competitive Inhibition Assay
To confirm that the uptake of this compound is mediated by glucose transporters, a competitive inhibition assay should be performed.
Procedure:
-
Follow the steps for the cellular uptake assay described above.
-
Include experimental groups where cells are pre-incubated with increasing concentrations of unlabeled D-glucose (e.g., 0, 1, 5, 10, 25, 50 mM) for 15 minutes before the addition of a fixed concentration of this compound.
-
Quantify the fluorescence intensity in each condition. A dose-dependent decrease in fluorescence with increasing concentrations of D-glucose indicates specific uptake through GLUTs.
Visualizations
Caption: Experimental workflow for assessing this compound uptake.
Caption: Mechanism of this compound uptake and detection.
Conclusion
While direct comparative data on the GLUT isoform specificity of this compound is still emerging, the available evidence from similar clickable probes suggests it is a promising tool for accurately measuring glucose transport. Its advantages over fluorescent analogs like 2-NBDG, which have demonstrated significant off-target effects, are clear. The use of click chemistry allows for a robust and versatile detection of glucose uptake. Researchers are encouraged to perform thorough validation, including competitive inhibition assays, to confirm the specificity of this compound for the glucose transporters in their specific experimental system. This guide provides a framework for the evaluation and application of this next-generation glucose transporter probe.
References
- 1. Design, synthesis, and evaluation of positron emission tomography/fluorescence dual imaging probes for targeting facilitated glucose transporter 1 (GLUT1) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cellular Cross-Reactivity of β-Glc-TEG-Alkyne
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a framework for evaluating the cross-reactivity of β-Glc-TEG-Alkyne, a metabolic labeling reagent, in cellular pathways. While direct comparative data for this specific molecule is limited in published literature, this document outlines the necessary experimental comparisons and provides the methodologies to generate crucial validation data.
Metabolic chemical reporters, such as alkyne-modified glucose analogs, are powerful tools for studying glycosylation and other cellular processes. These reporters are introduced to cells, incorporated into biomolecules through endogenous metabolic pathways, and subsequently detected via "click" chemistry. β-Glc-TEG-Alkyne is designed to be a substrate for glucose transporters and downstream pathways, allowing for the labeling of glycoproteins. However, the introduction of a modified sugar can lead to unforeseen metabolic fates, resulting in off-target labeling and potential misinterpretation of experimental results. This guide details a comparative approach to rigorously assess the specificity of β-Glc-TEG-Alkyne.
Comparing β-Glc-TEG-Alkyne with Alternative Probes
To objectively evaluate the performance of β-Glc-TEG-Alkyne, it should be compared against other commonly used or structurally related metabolic labels. A suitable alternative for comparison is N-azidoacetylglucosamine (GlcNAz), another widely used metabolic label for studying O-GlcNAcylation. While structurally different (azide vs. alkyne and the presence of an N-acetyl group), comparing their labeling patterns can provide insights into pathway specificity.
Table 1: Hypothetical Performance Comparison of Glucose Analogs
| Feature | β-Glc-TEG-Alkyne | N-acetyl-glucosamine-alkyne (GlcNAlk) | 1-deoxy-GlcNAlk |
| Intended Primary Pathway | Glucose metabolism, Glycosylation | Hexosamine Biosynthesis Pathway, O-GlcNAcylation | N/A (Control) |
| Potential Cross-Reactivity | Incorporation into other metabolic pathways (e.g., pentose phosphate pathway), conversion to other sugar analogs, potential for non-enzymatic reactions. | Epimerization to UDP-GalNAlk, leading to labeling of mucin-type O-glycans. | Cannot be incorporated into glycans, but may label proteins via conversion to acetyl-CoA and subsequent lysine acetylation.[1] |
| Reported Off-Target Effects | Data not available. | Can be metabolized into other nucleotide sugars, potentially labeling a broader range of glycans than just O-GlcNAc.[2] | Labels known acetylated proteins.[1] |
| Signal-to-Noise Ratio | To be determined. Alkyne tags generally offer lower background than azide tags in certain contexts.[3] | To be determined. | To be determined. |
Experimental Protocols for Assessing Cross-Reactivity
To validate the specificity of β-Glc-TEG-Alkyne, a series of experiments should be conducted. These include competition assays, analysis of global protein labeling patterns, and mass spectrometry-based identification of labeled proteins.
Competitive Labeling Assay
This assay determines if the labeling by β-Glc-TEG-Alkyne can be outcompeted by an excess of the natural substrate, glucose. A significant reduction in signal in the presence of excess glucose would indicate that β-Glc-TEG-Alkyne utilizes the same cellular uptake and metabolic pathways as natural glucose.
Protocol:
-
Culture cells (e.g., HeLa or HEK293) to 70-80% confluency.
-
Pre-incubate one set of cells with a high concentration of D-glucose (e.g., 25 mM) for 1-2 hours.
-
Treat both pre-incubated and control cells with β-Glc-TEG-Alkyne at a working concentration (e.g., 50 µM) for 4-24 hours.
-
Lyse the cells and perform a click reaction with an azide-functionalized fluorescent reporter molecule (e.g., Azide-TAMRA).
-
Separate proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the lanes with and without glucose competition.
Global Protein Labeling Profile Comparison
This experiment compares the overall protein labeling pattern of β-Glc-TEG-Alkyne with that of other glucose analogs to identify unique or overlapping targets.
Protocol:
-
Culture cells in parallel and treat each set with one of the following: β-Glc-TEG-Alkyne, GlcNAlk, or a negative control (e.g., vehicle).
-
After the desired incubation period, harvest and lyse the cells.
-
Perform a click reaction on the lysates with an appropriate azide or alkyne-functionalized reporter.
-
Separate the labeled proteins by 1D or 2D SDS-PAGE.
-
Visualize and compare the resulting fluorescent banding patterns. Differences in the patterns will indicate distinct metabolic fates and potential cross-reactivity.
Mass Spectrometry-Based Proteomics for Target Identification
This is the most definitive method to identify which proteins are being labeled by β-Glc-TEG-Alkyne and to uncover any off-target modifications.
Protocol:
-
Label cells with β-Glc-TEG-Alkyne.
-
Lyse the cells and perform a click reaction with an azide-functionalized biotin tag.
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Elute the enriched proteins and digest them into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled proteins and the specific sites of modification using appropriate bioinformatics software. This can reveal if the alkyne tag is being incorporated as a sugar moiety or through an unexpected chemical modification.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the potential metabolic routes and the experimental design, the following diagrams are provided.
Conclusion
While β-Glc-TEG-Alkyne holds promise as a tool for metabolic labeling, its specificity must be rigorously validated to ensure the reliability of experimental findings. The comparative and analytical framework presented in this guide provides a comprehensive approach for researchers to characterize the cellular behavior of this probe. By systematically investigating its potential for cross-reactivity, the scientific community can confidently employ β-Glc-TEG-Alkyne in their studies of cellular metabolism and glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of beta-Glc-TEG-Alkyne into Glycans: A Comparative Guide
A comprehensive review of available scientific literature and experimental data reveals a notable absence of studies specifically validating the metabolic incorporation of beta-Glc-TEG-Alkyne into cellular glycans. While the principles of metabolic glycan engineering using alkyne-modified monosaccharides are well-established, no specific experimental evidence, quantitative comparisons, or detailed protocols for this compound could be identified.
Metabolic glycan labeling is a powerful two-step technique used to study glycosylation. It involves introducing a chemically modified monosaccharide analog, such as one containing an alkyne group, into cells. This analog is then processed by the cell's own enzymatic machinery and incorporated into nascent glycan chains. The alkyne group, a small and biologically inert functional handle, can then be specifically detected through a highly efficient and selective chemical reaction known as "click chemistry." This allows for the visualization and analysis of the labeled glycans.
While extensive research has been conducted on various alkyne-modified sugars, including analogs of fucose, N-acetylglucosamine (GlcNAc), and N-acetylmannosamine (ManNAc), and even other glucose analogs like 3-O-propargyl-D-glucose, there is no published data on the successful metabolic labeling of glycans using this compound.
Therefore, this guide cannot provide the requested quantitative comparisons, detailed experimental protocols, or specific signaling pathway and workflow diagrams related to the validation of this compound incorporation into glycans. The fundamental information required to construct such a guide is not present in the current body of scientific literature.
For researchers interested in metabolic glycan labeling with glucose analogs, we recommend exploring the existing literature on compounds such as 3-O-propargyl-D-glucose or other validated alkyne-modified glucose derivatives. These studies will offer insights into experimental design, validation methodologies, and potential applications.
We have provided below a generalized workflow for validating the incorporation of a hypothetical alkyne-tagged monosaccharide, which could be adapted for future studies on novel compounds like this compound, should such research be undertaken.
General Experimental Workflow for Validating Novel Alkyne-Monosaccharide Incorporation
This generalized workflow outlines the necessary steps to validate the incorporation of a new alkyne-tagged monosaccharide into cellular glycans.
Caption: Generalized workflow for validating the incorporation of a novel alkyne-tagged monosaccharide.
General Experimental Protocols
The following are generalized protocols that would need to be optimized for a specific cell type and alkyne-monosaccharide.
1. Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Labeling: Prepare a stock solution of the peracetylated alkyne-tagged monosaccharide in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration. As a negative control, treat a separate set of cells with medium containing an equivalent amount of the solvent.
-
Incubation: Replace the existing medium with the labeling medium and incubate the cells for 24-72 hours under standard cell culture conditions. The optimal incubation time will depend on the cell type and the specific metabolic pathway.
-
Harvesting: After incubation, wash the cells with PBS to remove any unincorporated sugar analog. The cells can then be harvested for downstream analysis.
2. Click Chemistry Reaction for Fluorescence Detection
-
Cell Lysis: Resuspend the harvested cell pellet in a suitable lysis buffer containing protease inhibitors. Incubate on ice to ensure complete lysis and then clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the cell lysate to ensure equal loading for subsequent analysis.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail. A typical cocktail includes an azide-functionalized fluorescent probe, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity.
-
Reaction: Add the click reaction cocktail to the cell lysate and incubate at room temperature, protected from light. The reaction time will need to be optimized.
-
Analysis: The fluorescently labeled proteins can then be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning or prepared for fluorescence microscopy.
3. Mass Spectrometry Analysis
-
Enrichment: Labeled glycoproteins can be enriched from the cell lysate using an azide-probe functionalized with an affinity tag (e.g., biotin). The biotinylated glycoproteins can then be captured using streptavidin-coated beads.
-
On-Bead Digestion: The enriched glycoproteins are subjected to on-bead digestion with a protease (e.g., trypsin) to release the glycopeptides.
-
LC-MS/MS Analysis: The resulting glycopeptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific glycoproteins that have incorporated the alkyne-tagged monosaccharide and to characterize the modified glycan structures.
It is our hope that future research will explore the potential of this compound as a tool for metabolic glycan engineering, at which point a detailed and data-supported comparative guide can be developed.
A Comparative Guide to the Applications of β-Glc-TEG-Alkyne in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount for advancing biological understanding and therapeutic innovation. Among the arsenal of bioorthogonal reagents, β-Glc-TEG-Alkyne has emerged as a versatile building block for the precise modification of biomolecules. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative approaches and detailing experimental methodologies to facilitate its implementation in the laboratory.
β-Glc-TEG-Alkyne is a chemical reagent that features a glucose (Glc) moiety, a tetraethylene glycol (TEG) spacer, and a terminal alkyne group. This unique structure allows it to participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The glucose component can enhance aqueous solubility and potentially interact with biological systems, while the TEG spacer provides flexibility and reduces steric hindrance. The terminal alkyne is the reactive handle for conjugation to azide-modified molecules.
Performance in Bioconjugation: A Comparative Overview
The primary application of β-Glc-TEG-Alkyne lies in bioconjugation, the process of chemically linking molecules to biomolecules such as proteins and cells. While specific head-to-head quantitative comparisons with other alkyne linkers are not extensively documented in single studies, the advantages of using a hydrophilic and biocompatible linker like β-Glc-TEG-Alkyne can be inferred from broader principles in the field.
| Application Area | β-Glc-TEG-Alkyne Approach | Alternative Approaches | Key Performance Considerations |
| Protein Labeling | Site-specific modification via CuAAC following introduction of an azide group onto the protein. | - Amine-reactive labeling (e.g., NHS esters)- Thiol-reactive labeling (e.g., maleimides)- Strain-promoted azide-alkyne cycloaddition (SPAAC) | Specificity: CuAAC offers high specificity for the azide partner, avoiding off-target reactions with native functional groups.[1] Efficiency: Click chemistry is known for its high yields and rapid reaction kinetics.[1][2] Stability: The resulting triazole linkage is highly stable under physiological conditions. |
| Antibody-Drug Conjugates (ADCs) | As a component of the linker connecting the antibody to the cytotoxic drug, potentially improving solubility and pharmacokinetics. | - Peptide linkers (cleavable)- Hydrazone linkers (acid-labile)- Disulfide linkers (reducible)- Non-cleavable linkers (e.g., thioether) | Stability: The stability of the linker in circulation is crucial to prevent premature drug release and off-target toxicity.[3][4] Glycosylated linkers can enhance stability. Solubility: Hydrophilic linkers can counteract the hydrophobicity of the payload, reducing aggregation. Pharmacokinetics: The linker can influence the overall properties and in vivo fate of the ADC. |
| Cell Surface Labeling | Metabolic labeling by introducing an azide-modified sugar into cellular glycans, followed by reaction with β-Glc-TEG-Alkyne. | - Lectin-based labeling- Antibody-based labeling- Periodate oxidation followed by reaction with aminooxy or hydrazide probes | Bioorthogonality: Click chemistry allows for labeling in the complex environment of the cell surface with minimal side reactions. Efficiency: Metabolic labeling can provide high labeling density. Versatility: Can be used to label a wide range of glycoproteins. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is a generalized procedure and may require optimization for specific proteins and labels.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
β-Glc-TEG-Alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA or BTTAA in water or DMSO/water)
-
Degassing equipment (optional but recommended)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and β-Glc-TEG-Alkyne. The final concentration of the alkyne should typically be in excess (e.g., 2-10 fold molar excess over the azide).
-
Add the copper-chelating ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Add the CuSO₄ solution.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
If possible, degas the reaction mixture and proceed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Upon completion, the labeled protein can be purified from excess reagents using methods like size exclusion chromatography or dialysis.
Typical Final Concentrations in the Reaction Mixture:
-
Biomolecule-azide: 10-100 µM
-
β-Glc-TEG-Alkyne: 20-500 µM
-
CuSO₄: 50-200 µM
-
Ligand: 250-1000 µM
-
Sodium Ascorbate: 1-5 mM
Protocol for Metabolic Labeling of Cell Surface Glycans
This protocol outlines a general procedure for labeling cellular glycoproteins with an azide-modified sugar followed by click chemistry with β-Glc-TEG-Alkyne.
Materials:
-
Cell culture medium and supplements
-
Peracetylated azide-modified sugar (e.g., Ac₄ManNAz)
-
β-Glc-TEG-Alkyne functionalized with a reporter molecule (e.g., a fluorophore)
-
Click chemistry reaction buffer (e.g., PBS with 1% FBS)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)
-
Imaging buffer
Procedure:
-
Metabolic Labeling: Culture cells in media supplemented with the peracetylated azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells with PBS to remove unincorporated sugar.
-
Click Reaction: a. Prepare the click reaction cocktail in the reaction buffer. Add the reagents in the following order: β-Glc-TEG-Alkyne-reporter, copper-chelating ligand, CuSO₄, and finally sodium ascorbate to initiate the reaction. b. Incubate the cells with the click reaction cocktail for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with the reaction buffer to remove excess reagents.
-
Fixation and Permeabilization (Optional): If desired, fix the cells with 4% paraformaldehyde and permeabilize for intracellular visualization.
-
Imaging: Image the labeled cells using an appropriate microscope.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Workflow for synthesizing an Antibody-Drug Conjugate using β-Glc-TEG-Alkyne.
Metabolic Labeling and Visualization of Glycoproteins
Caption: Workflow for metabolic labeling and visualization of cellular glycoproteins.
Applications in Targeted Drug Delivery and Signaling
The incorporation of β-Glc-TEG-Alkyne into drug delivery systems extends beyond ADCs. Its hydrophilic nature and bioorthogonal handle make it a valuable tool for functionalizing nanoparticles, such as liposomes, for targeted delivery. By conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) to the alkyne group, these nanocarriers can be directed to specific cell types, enhancing therapeutic efficacy and reducing off-target effects.
In the context of signaling pathways, β-Glc-TEG-Alkyne analogs can be used as metabolic probes to trace the flux of glucose and its metabolites through various pathways. For instance, by using a labeled glucose analog, researchers can track its incorporation into glycoproteins, providing insights into the dynamics of protein glycosylation, a post-translational modification crucial in many signaling events.
Logical Relationship in Targeted Nanoparticle Drug Delivery
Caption: Logical flow of targeted drug delivery using functionalized nanoparticles.
References
Safety Operating Guide
Proper Disposal of beta-Glc-TEG-Alkyne: A Guide for Laboratory Professionals
The proper disposal of beta-Glc-TEG-Alkyne, a click chemistry reagent, is essential for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and prevents the release of potentially harmful substances into the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS is not publicly available, it can be requested from the supplier.[1][2][3] In the absence of a specific SDS, the handling of this compound should be guided by best practices for similar chemical structures, such as other alkyne-containing reagents.[4]
Personal Protective Equipment (PPE):
When handling this compound and its associated waste, all personnel must wear appropriate PPE to mitigate exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
Proper segregation of waste is the first and most critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: This stream includes items contaminated with this compound, such as:
-
Gloves
-
Weighing papers
-
Paper towels
-
Contaminated pipette tips
-
-
Liquid Waste: This stream includes:
-
Unused solutions of this compound
-
Reaction mixtures containing the compound
-
Solvents used to rinse contaminated glassware
-
2. Waste Container Selection and Labeling:
Use appropriate containers for each type of waste to prevent leaks and ensure safe storage.
-
Solid Waste Container:
-
Use a designated, sealable, and clearly labeled solid chemical waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Container:
-
Use a compatible, leak-proof, and sealable liquid waste container (plastic is often preferred).
-
Ensure the container material is compatible with the solvents used.
-
Do not fill containers more than three-quarters full to allow for expansion.
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present
-
The specific hazards (e.g., "Toxic," "Irritant" - consult the SDS)
-
The accumulation start date
-
The name of the principal investigator and laboratory location
3. Waste Storage:
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Ensure secondary containment is in place to catch any potential leaks.
-
Store incompatible waste streams separately.
-
Keep waste containers securely closed except when adding waste.
4. Waste Disposal Request:
Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a licensed chemical waste disposal service. Do not allow waste to accumulate beyond the limits set by your institution or regulatory agencies.
In Case of a Spill
In the event of a this compound spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect: Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling beta-Glc-TEG-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of beta-Glc-TEG-Alkyne (CAS No. 1072903-76-4). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and PPE before leaving the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from splashes of the chemical in its solid or solution form. |
| Hand Protection | Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[1] For prolonged or high-exposure tasks, consider consulting glove manufacturer's chemical resistance guides. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn and buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot must be worn. | Protects feet from spills. |
| Respiratory Protection | Generally not required if handled in a fume hood. If engineering controls are not sufficient to control dust or aerosol exposure, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the chemical, particularly in powder form. |
Operational and Disposal Plans
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a chemical fume hood.
-
Weighing: If weighing the solid form, do so carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is often -20°C for long-term stability.
Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed hazardous waste container. This includes unused material, contaminated consumables (e.g., gloves, wipes), and empty containers.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
